Nicotine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-1-methylpyrrolidin-2-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-12-7-3-5-10(12)9-4-2-6-11-8-9/h2,4,6,8,10H,3,5,7H2,1H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNICXCGAKADSCV-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]1C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICOTINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020930 | |
| Record name | (-)-Nicotine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1020930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Nicotine appears as a colorless to light yellow or brown liquid. Combustible. Toxic by inhalation and by skin absorption. Produces toxic oxides of nitrogen during combustion., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] [NIOSH], Liquid, OILY COLOURLESS HYGROSCOPIC LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Pale-yellow to dark-brown liquid with a fish-like odor when warm., Pale-yellow to dark-brown liquid with a fish-like odor when warm. [insecticide] | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/566 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Nicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NICOTINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/396 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nicotine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
476.1 °F at 745 mmHg (EPA, 1998), 247 °C; 125 deg at 18 mm Hg, 476.1 °F at 745 mmHg, 482 °F (Decomposes) | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/396 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nicotine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
203 °F (NIOSH, 2023), 214 °F (101 °C), 95 °C c.c., 203 °F | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NICOTINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/396 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nicotine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Miscible (NTP, 1992), Miscible with water below 60 °C; very sol in alcohol, chloroform, ether, petroleum ether, kerosene, oils, Slightly soluble in ligroin, In water, 1X10+6 mg/L at 25 °C (miscible), 1000 mg/mL, Solubility in water: miscible, Miscible | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00184 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Nicotine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001934 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | NICOTINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Nicotine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.0097 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.00925 at 20 °C/4 °C, Relative density (water = 1): 1.01, 1.01 | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NICOTINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/396 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nicotine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.61 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 5.61 (Air = 1), Relative vapor density (air = 1): 5.6, 5.61 | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | NICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NICOTINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/396 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
1 mmHg at 143.24 °F (EPA, 1998), 0.08 [mmHg], Vapor pressure: 1 MM HG @ 61.8 °C, 0.038 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.006, 0.08 mmHg | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Nicotine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/566 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | NICOTINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1107 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | NICOTINE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0519 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | NICOTINE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/396 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Nicotine | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0446.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Colorless to pale yellow, oily liquid, Thick, water-white, levarotatory oil turning brown on exposure to air, Pale-yellow to dark brown liquid | |
CAS No. |
54-11-5; 22083-74-5, 54-11-5 | |
| Record name | NICOTINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4032 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | (-)-Nicotine | |
| Source | CAS Common Chemistry | |
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Molecular and Cellular Pharmacology of Nicotine
Nicotinic Acetylcholine (B1216132) Receptors (nAChRs) as Primary Targets
Nicotinic acetylcholine receptors are the principal molecular targets for nicotine (B1678760). nih.govwpmucdn.com These receptors are polypeptides that respond to the endogenous neurotransmitter acetylcholine, as well as to exogenous ligands like this compound. wikipedia.org Found in the central and peripheral nervous systems, muscles, and other tissues, nAChRs are involved in fundamental processes such as fast synaptic transmission and modulating neuronal excitability. nih.govnih.gov When an agonist, such as this compound or acetylcholine, binds to the nAChR, it induces a conformational change in the receptor protein, causing the opening of an integrated ion channel. wikipedia.orgjove.com This channel is permeable to cations, primarily sodium (Na⁺) and potassium (K⁺), and in some cases, calcium (Ca²⁺). wikipedia.org The net influx of positively charged ions leads to depolarization of the cell membrane, which can trigger an action potential and subsequent cellular responses, including the release of various neurotransmitters. youtube.comdrugbank.com
Structural and Functional Characterization of nAChR Subtypes
Nicotinic acetylcholine receptors are pentameric proteins, meaning they are composed of five subunits arranged symmetrically around a central, water-filled pore that functions as the ion channel. nih.govresearchgate.net The vast diversity of nAChRs arises from the combination of different subunits that make up this pentameric structure. nih.gov In vertebrates, 17 distinct nAChR subunits have been identified, encoded by a multigene family. wikipedia.orgfrontiersin.org These subunits are broadly categorized into neuronal types (α2–α10 and β2–β4) and muscle types (α1, β1, γ, δ, ε). wikipedia.orgnih.gov The specific combination of these subunits dictates the receptor's pharmacological and biophysical properties, including its affinity for ligands, ion permeability, and desensitization kinetics. nih.govnih.gov
Each subunit consists of a large extracellular N-terminal domain, four transmembrane domains (M1-M4), and a short extracellular C-terminus. nih.gov The N-terminal domain is critical for ligand binding. nih.gov The diversity in subunit composition allows for a wide range of nAChR subtypes with distinct expression patterns and functions throughout the nervous system. nih.gov
Alpha subunits are defined by the presence of a pair of adjacent cysteine residues in their N-terminal domain, which is a critical component of the agonist-binding site. nih.govguidetopharmacology.org Different alpha subunits confer distinct properties to the receptor complex.
α2, α3, α4, α6 : These subunits typically combine with β subunits to form heteromeric receptors. omicsonline.orgnews-medical.net
α3 subunits are prominently expressed in autonomic ganglia, often in combination with β4 subunits (α3β4), playing a key role in the peripheral nervous system. news-medical.netclinpgx.org The α3β4 subtype has also been linked to this compound dependence. jneurosci.org
α4 subunits, most commonly paired with β2 subunits (α4β2), form the most abundant high-affinity this compound binding sites in the brain. omicsonline.orgnih.govpnas.org These α4β2* receptors are crucial in mediating the rewarding and addictive properties of this compound. clinpgx.orgnih.gov
α2 subunits are less widespread but contribute to nAChRs in specific brain regions. nih.gov
α6 subunits are also found in combination with β2 subunits, particularly in dopamine-releasing areas of the brain, and are involved in this compound's effects on the dopamine (B1211576) system. nih.govnih.gov
α5 : This subunit is considered an "accessory" or modulatory subunit. It does not typically form a functional receptor on its own or in a pair with a β subunit but can co-assemble with other α and β pairs, such as α4β2 or α3β4. guidetopharmacology.orgnih.gov Its inclusion can alter receptor properties, such as increasing calcium permeability and the rate of desensitization. wpmucdn.comnih.gov A specific polymorphism in the gene for the α5 subunit (CHRNA5) is linked to an increased risk for tobacco dependence. wpmucdn.com
α7 : The α7 subunit is unique in that it can form functional homomeric receptors (composed of five α7 subunits). omicsonline.org These receptors are widely distributed in the brain and are characterized by a lower affinity for this compound, rapid desensitization kinetics, and high permeability to calcium ions. nih.gov They are also known to bind the snake toxin α-bungarotoxin. nih.gov
α9, α10 : These subunits are primarily found outside the brain, particularly in the cochlear and vestibular hair cells of the inner ear. guidetopharmacology.orgnews-medical.net The α9 subunit can form homomeric receptors, but it most often co-assembles with the α10 subunit to form functional α9α10 heteromeric receptors. frontiersin.orgguidetopharmacology.org These receptors are notable because this compound acts as an antagonist at this subtype. wikipedia.org
Beta subunits are essential components of heteromeric nAChRs, forming the complementary part of the agonist-binding site and influencing receptor function. frontiersin.org
β2 : This is the most prevalent β subunit in the brain and is a critical component of the high-affinity this compound receptors, most commonly in the (α4)₂(β2)₃ combination. nih.govnih.govpnas.org The β2 subunit is essential for the rewarding effects of this compound and regulates dopamine release. nih.gov Mice lacking the β2 subunit show a significant reduction in this compound self-administration. pnas.org
β3 : Similar to the α5 subunit, β3 is considered an accessory subunit that can co-assemble with other αβ pairs, such as α4β2 or α3β4. clinpgx.orgnih.gov While it doesn't directly form the primary binding site, its inclusion can modulate receptor function, including sensitivity to activation and calcium permeability. nih.gov
β4 : The β4 subunit is highly expressed in the peripheral nervous system, often pairing with the α3 subunit to form the main ganglionic nAChR subtype (α3β4). clinpgx.orgnih.gov It is also present in some brain regions. nih.gov
The functional diversity of nAChRs is further expanded by their subunit stoichiometry—the precise number and arrangement of each subunit within the pentameric structure.
Homomeric Receptors : These receptors are composed of five identical subunits. The most well-characterized example is the α7 nAChR. omicsonline.org The α9 subunit can also form homopentamers. frontiersin.org
Heteromeric Receptors : These are formed from a combination of different subunits, typically α and β subunits. researchgate.net The subunit composition can vary, leading to a wide array of receptor subtypes. nih.gov For instance, neuronal receptors are often formed by combinations of α2-α6 with β2-β4 subunits. frontiersin.org
A crucial aspect of heteromeric receptor structure is that even with the same subunit types, different stoichiometries can exist. The α4β2 nAChR, for example, can assemble in two primary stoichiometries:
(α4)₂(β2)₃ : This configuration has two α4 subunits and three β2 subunits. It exhibits a high sensitivity and high affinity for acetylcholine and this compound. researchgate.netnih.gov
(α4)₃(β2)₂ : This arrangement contains three α4 subunits and two β2 subunits. It is characterized by a lower sensitivity and lower affinity for agonists. researchgate.netnih.gov
Similarly, the α3β4 receptor can exist in (α3)₂(β4)₃ and (α3)₃(β4)₂ stoichiometries, and chronic exposure to this compound has been shown to favor the assembly of the (α3)₂(β4)₃ configuration. jneurosci.org This ability to form different stoichiometric variants adds another layer of complexity to nicotinic signaling, allowing for nuanced regulation of neuronal function. nih.gov
| Subunit/Configuration | Type | Common Partners | Key Characteristics | Primary Location |
|---|---|---|---|---|
| α4β2 | Heteromeric | α5, β3 | High affinity for this compound; exists in high-sensitivity [(α4)₂(β2)₃] and low-sensitivity [(α4)₃(β2)₂] forms. nih.govresearchgate.netnih.gov | Central Nervous System (widespread) nih.gov |
| α7 | Homomeric | N/A | Low affinity for this compound, high Ca²⁺ permeability, binds α-bungarotoxin. nih.gov | Central Nervous System, Immune Cells nih.govmdpi.com |
| α3β4 | Heteromeric | α5 | Primary receptor in autonomic ganglia. news-medical.netclinpgx.org | Peripheral Nervous System (Autonomic Ganglia) news-medical.net |
| α5 | Accessory | α4, β2, α3, β4 | Modulates receptor function, increases desensitization and Ca²⁺ permeability. wpmucdn.comnih.gov | Central and Peripheral Nervous System nih.gov |
| α9α10 | Heteromeric | N/A | This compound acts as an antagonist; involved in sensory processing. wikipedia.orgmdpi.com | Inner Ear (Cochlear Hair Cells) guidetopharmacology.orgnews-medical.net |
| β2 | Component | α4, α6 | Critical for high-affinity this compound binding and reward pathways. pnas.orgnih.gov | Central Nervous System (widespread) nih.gov |
Ligand Binding and Receptor Activation Mechanisms
The binding of a ligand like this compound to an nAChR is a highly specific process that initiates a rapid sequence of events leading to channel opening. The binding site itself is a pocket located in the extracellular domain at the interface between two adjacent subunits. wikipedia.orgfrontiersin.org In heteromeric receptors, the binding site is typically formed at an α-β subunit interface, with the α subunit providing the "principal" face and the adjacent β subunit providing the "complementary" face. frontiersin.orgwikipedia.org Homomeric α7 receptors form their binding sites at the interface between two α subunits. wikipedia.org
For the channel to open efficiently, two agonist molecules must typically bind to the receptor's two binding sites. wikipedia.org This binding stabilizes the receptor in its open conformational state, allowing ions to flow down their electrochemical gradient. wikipedia.org The channel opens rapidly, within microseconds, and generally remains open for only a few milliseconds before closing and entering a desensitized state. wikipedia.org
This compound's interaction with nAChRs is complex and subtype-dependent.
Agonistic Action : At the majority of nAChR subtypes, including the prevalent α4β2* and α7 receptors in the brain, this compound acts as an agonist. wikipedia.orgwikipedia.org This means it binds to the receptor and activates it, mimicking the effect of the endogenous neurotransmitter, acetylcholine. drugbank.comwikipedia.org This activation leads to the depolarization of the neuron and the release of various neurotransmitters, such as dopamine, acetylcholine, and norepinephrine (B1679862), which contribute to this compound's psychoactive effects. nih.govyoutube.com
Antagonistic Action : In contrast, at the α9α10 nAChR subtype, this compound functions as a receptor antagonist. wikipedia.org This means that it binds to the receptor but fails to activate it, instead blocking the receptor from being activated by its natural agonist, acetylcholine. wikipedia.org This antagonistic action at α9α10 receptors, which are found in sensory hair cells, is thought to contribute to mild analgesic effects. wikipedia.org
Furthermore, while this compound is an agonist, its prolonged presence leads to a phenomenon called desensitization . Unlike acetylcholine, which is rapidly broken down in the synapse by the enzyme acetylcholinesterase, this compound persists for a longer duration. omicsonline.orgnih.gov This sustained presence of the agonist causes the nAChRs to enter a desensitized state, where they become temporarily unresponsive to further stimulation by either this compound or acetylcholine. youtube.comnih.gov This functional inactivation is a key aspect of this compound's chronic effects on the nervous system. nih.gov
Receptor Desensitization and Inactivation Kinetics
Prolonged or repeated exposure of nAChRs to an agonist like this compound leads to a time-dependent decrease in the receptor's response, a phenomenon known as desensitization. rupress.orguky.edu During desensitization, the receptor enters a stable, non-conducting conformational state where the ion channel is closed, even though the agonist remains bound. rupress.orgnih.govrupress.org This process is an intrinsic molecular property of the receptor. nih.gov Desensitization is accompanied by a significant increase in the receptor's affinity for the agonist, which is attributed to this conformational change. nih.govrupress.orgnih.gov
The kinetics of nAChR desensitization are complex and can be biphasic, involving both fast and slow components. nih.gov Studies on human α4β2-nAChRs have identified time constants for fast and slow desensitization upon exposure to ACh or this compound. The fast component occurs on a millisecond timescale (e.g., ~70 ms), while the slow component is on the order of hundreds of milliseconds to seconds (e.g., ~700 ms). nih.gov The transition to the desensitized state is thought to occur mainly from the open-channel conformation when an agonist is bound. rupress.org
Several factors can modulate the kinetics of desensitization. The process is dependent on both the concentration of the agonist and the duration of exposure. uky.edu Additionally, cellular factors and external signals can influence desensitization. For instance, phosphorylation of the receptor by protein kinases such as PKA and PKC has been shown to result in desensitization. wikipedia.org The influx of calcium ions (Ca²⁺) through the nAChR channel itself or through voltage-gated calcium channels can also regulate the recovery from desensitization, suggesting a feedback mechanism. physiology.org
Table 2: Desensitization Kinetics of Human α4β2-nAChRs
| Agonist | Desensitization Phase | Time Constant (τ) | Reference |
|---|---|---|---|
| Acetylcholine (ACh) | Fast | ~60-75 ms (B15284909) (lifted cells) | nih.gov |
| Acetylcholine (ACh) | Slow | ~700-950 ms (lifted cells) | nih.gov |
| This compound | Fast | ~60-75 ms (lifted cells) | nih.gov |
| This compound | Slow | ~700-950 ms (lifted cells) | nih.gov |
Receptor Upregulation Phenomena in Response to this compound Exposure
A distinctive characteristic of this compound's interaction with nAChRs, particularly the α4β2 subtype, is the paradoxical upregulation of receptor binding sites following chronic exposure. jneurosci.orgnih.gov Unlike the typical downregulation observed with many other receptors after prolonged agonist stimulation, chronic this compound administration leads to an increase in the number of high-affinity binding sites in the brain. nih.govjneurosci.org This phenomenon has been observed in postmortem human brains of smokers and in animal models. nih.gov
The mechanisms underlying this compound-induced upregulation are multifaceted and primarily post-translational, as chronic this compound exposure does not typically alter the mRNA levels of nAChR subunits. jneurosci.orgnih.gov Key proposed mechanisms include:
Pharmacological Chaperoning: this compound can act as a chaperone within the endoplasmic reticulum (ER), binding to partially assembled receptor subunits. nih.govtrdrp.org This binding is thought to stabilize the receptor structure, enhance the maturation process, and increase the assembly of functional pentameric receptors. trdrp.org
Altered Receptor Trafficking and Turnover: Chronic this compound exposure can lead to a decrease in the degradation rate of surface receptors and an increase in the exocytic trafficking of receptors to the cell surface. nih.govnih.gov Studies have shown that this compound exposure prolongs the presence of α4β2 receptors, and a significant portion of the upregulated receptors are found intracellularly. nih.govtrdrp.org
Conformational Stabilization: this compound exposure may slowly stabilize α4β2 receptors in a high-affinity, desensitized state. jneurosci.org This conformational change could contribute to the increased binding of radiolabeled agonists observed in upregulation studies. nih.gov
Functionally, this upregulation results in an increased population of receptors that, while potentially desensitized in the continuous presence of this compound, become "hyperfunctional" upon this compound removal, showing higher apparent affinity for ACh and generating larger currents with less desensitization. jneurosci.orgnih.gov Upregulation kinetics appear to be biphasic, involving a rapid, transient process linked to conformational changes and a more sustained, long-lasting process associated with an increase in the total number of receptor proteins due to decreased degradation. nih.govjneurosci.org
Post-Receptor Signal Transduction Pathways
Ion Channel Permeability and Cationic Flux (Na+, Ca2+, K+)
Upon activation by this compound, the nAChR undergoes a conformational change that opens its central pore, which functions as a non-selective cation channel. wikipedia.org This allows the passage of positively charged ions across the cell membrane, primarily sodium (Na⁺), potassium (K⁺), and to a varying extent, calcium (Ca²⁺). wikipedia.orgjove.commdpi.com The net flow of these cations is directed inward, causing a depolarization of the plasma membrane and generating an excitatory postsynaptic potential in neurons. wikipedia.org
The permeability of the nAChR channel to different cations is determined by its subunit composition. While generally permeable to both Na⁺ and K⁺, the relative permeability can vary. wikipedia.orgembopress.orgstackexchange.com Some studies suggest a slightly higher permeability for potassium over sodium. stackexchange.com
Of particular significance is the channel's permeability to Ca²⁺. researchgate.net Different nAChR subtypes exhibit differential permeability to calcium. capes.gov.brnih.gov The homomeric α7 nAChR subtype is notable for having one of the highest permeabilities to Ca²⁺ among all nAChRs, comparable to that of NMDA receptors. researchgate.netcapes.gov.brnih.gov Heteromeric receptors also allow Ca²⁺ passage, and the inclusion of the α5 subunit in α4β2 or α3β4 receptors can influence Ca²⁺ permeability. mdpi.com This direct influx of Ca²⁺ through the nAChR channel is a critical first step in initiating intracellular signaling events. capes.gov.brnih.gov
Table 3: Relative Calcium Permeability of Neuronal nAChR Subtypes
| nAChR Subtype | Relative Ca²⁺ Permeability (PCa/PNa Ratio) | Key Characteristic | Reference |
|---|---|---|---|
| Homomeric α7 | >10 | One of the highest Ca²⁺ permeabilities among nAChRs. | nih.gov |
| Heteromeric α9/α10 | >10 | High Ca²⁺ permeability. | nih.gov |
| Heteromeric non-α7 (e.g., α4β2, α3β4) | ~2 | Lower Ca²⁺ permeability compared to α7. | nih.gov |
Intracellular Signaling Cascades Triggered by nAChR Activation
The activation of nAChRs by this compound initiates a cascade of intracellular signaling events, primarily driven by the resulting ionic flux, especially the increase in intracellular calcium concentration. wikipedia.orgresearchgate.net This elevation of cytoplasmic calcium can occur through three principal mechanisms:
Direct Ca²⁺ Influx: Calcium ions enter the cell directly through the nAChR channel pore itself. nih.govnih.gov This is particularly efficient through subtypes with high calcium permeability, such as the α7 nAChR. capes.gov.brnih.gov
Indirect Ca²⁺ Influx: The depolarization caused by the primary influx of Na⁺ and other cations activates voltage-dependent calcium channels (VDCCs), leading to a secondary, often larger, influx of Ca²⁺ into the cell. nih.govresearchgate.netnih.gov
Calcium-Induced Calcium Release (CICR): The initial rise in cytoplasmic Ca²⁺ from both direct and indirect influx can trigger the release of even more calcium from intracellular stores, such as the endoplasmic reticulum (ER). nih.govnih.gov This release is mediated by ryanodine (B192298) receptors and inositol (B14025) (1,4,5)-triphosphate receptors (IP₃Rs). nih.govmdpi.com
These nAChR-mediated calcium signals are complex and can be highly specific depending on the cell type, receptor location, and subtype involved. nih.gov The resulting downstream signaling events can be grouped by their timescale:
Instantaneous Effects: Occurring within milliseconds, such as the direct modulation of neurotransmitter release at presynaptic terminals. nih.govnih.gov
Short-Term Effects: These include the modulation of enzyme activity and receptor function, such as the recovery from desensitization through cellular signaling cascades. nih.govnih.gov
Long-Term Effects: These involve changes in gene expression, leading to lasting modifications in neuronal structure and function, such as neuroprotection. wikipedia.orgnih.govnih.gov
For example, Ca²⁺ influx can activate various protein kinases, including protein kinase C (PKC), which in turn can phosphorylate nAChRs and other target proteins, influencing receptor trafficking and function. nih.gov Furthermore, signaling pathways such as the Ras-MAPK axis can be engaged, impacting fundamental cellular processes. mdpi.com
Neurobiological Mechanisms of Nicotine Action
Modulation of Neurotransmitter Systems
Nicotine's psychoactive effects stem from its ability to bind to nicotinic acetylcholine (B1216132) receptors (nAChRs), which are widely distributed throughout the brain. nih.gov This interaction triggers the release of a variety of neurotransmitters, leading to complex and widespread effects on neuronal activity and behavior. nih.govyoutube.com
Dopaminergic System
The dopaminergic system, particularly the mesolimbic pathway, is central to the rewarding and reinforcing effects of This compound (B1678760). nih.govsoton.ac.uk this compound's influence on this system is a key driver of tobacco dependence.
The mesolimbic reward pathway, a critical brain circuit in processing rewarding experiences, is robustly activated by this compound. youtube.comyoutube.com This pathway primarily consists of dopaminergic neurons originating in the Ventral Tegmental Area (VTA) that project to the Nucleus Accumbens (NAc). nih.govyoutube.com When this compound activates this pathway, it triggers the release of dopamine (B1211576) in the NAc, which is associated with feelings of pleasure, well-being, and motivation. youtube.comhealthline.comyoutube.com This dopamine release reinforces the behaviors associated with this compound intake. soton.ac.uk The activation of the mesolimbic pathway is considered a fundamental mechanism underlying the addictive potential of many drugs of abuse, including this compound. youtube.com
This compound directly excites dopamine-producing neurons within the Ventral Tegmental Area (VTA). youtube.comnih.gov It binds to nAChRs located on the cell bodies and dendrites of these neurons, causing them to fire more frequently. nih.govnih.gov Research has identified specific nAChR subtypes, particularly those containing α4, β2, and α6 subunits (e.g., α4β2, α6β2), as being crucial for mediating these effects. youtube.comnih.govnih.gov The binding of this compound to these receptors leads to depolarization of the dopaminergic neurons, resulting in an increased rate of action potentials that are transmitted to their projection areas. youtube.com Interestingly, this compound also influences VTA neurons that project to different areas in distinct ways; it activates VTA neurons projecting to the Nucleus Accumbens while inhibiting those that project to the amygdala, a region involved in anxiety. nih.gov
The increased firing of VTA dopamine neurons leads directly to a surge of dopamine release in the Nucleus Accumbens (NAc). nih.govnih.govfrontiersin.orgnih.gov This flood of dopamine in the NAc is a critical event in producing the rewarding effects of this compound. soton.ac.ukfrontiersin.org Studies using techniques like in vivo microdialysis have demonstrated that systemic administration of this compound dose-dependently increases dopamine concentrations in the NAc. nih.gov The magnitude and duration of this dopamine release, which can last for over an hour after this compound exposure, are thought to be central to the development and maintenance of this compound dependence. nih.gov In addition to direct stimulation, this compound also facilitates dopamine release by increasing the release of glutamate (B1630785) (an excitatory neurotransmitter) and, with long-term use, by inhibiting the release of GABA (an inhibitory neurotransmitter), further amplifying the excitatory signal on dopamine neurons. nih.govyoutube.com
| Brain Region | Key Nicotinic Receptors | Effect of this compound | Neurotransmitter Released |
| Ventral Tegmental Area (VTA) | α4β2, α6β2, α7 | Increased firing of dopamine neurons | Dopamine, Glutamate |
| Nucleus Accumbens (NAc) | N/A (Receives input from VTA) | Increased dopamine levels | Dopamine |
| Amygdala | β2-containing nAChRs | Inhibition of VTA-amygdala pathway | Dopamine (reduced) |
Cholinergic System (beyond nAChRs)
While this compound's primary action is as an agonist at nAChRs, this interaction precipitates broader changes within the cholinergic system itself. youtube.com The cholinergic system uses acetylcholine (ACh) as its primary neurotransmitter and is integral to cognitive functions like learning and memory. nih.gov this compound exposure can lead to a dysregulation of this system. For instance, in adult rats, this compound withdrawal is associated with an increase in extracellular ACh levels in the Nucleus Accumbens. karger.com Furthermore, studies have shown that this compound can alter the activity of acetylcholinesterase (AChE), the enzyme responsible for breaking down ACh. karger.com Research has also identified functionally active cholinergic signaling mechanisms within the choroid plexus, a tissue responsible for producing cerebrospinal fluid, indicating that this compound can directly modulate its function through nAChRs located there. nih.gov These findings suggest that this compound's impact extends beyond simple receptor binding to induce adaptive changes in the synthesis, release, and degradation of acetylcholine. karger.com
Serotonergic System
This compound exerts a complex, multifaceted influence on the serotonergic system, which is involved in mood regulation, impulsivity, and sleep. The effects appear to be dependent on the duration of this compound exposure.
Acute Effects : Acute administration of this compound has been shown to increase the release of serotonin (B10506) (also known as 5-hydroxytryptamine or 5-HT). nih.govpsychiatryonline.org This acute increase in serotonergic activity may contribute to the mood-elevating effects reported by some users. ijbcp.com
Chronic Effects : In contrast, chronic this compound administration can lead to a depletion of serotonin in certain brain regions, such as the hippocampus, and reduce the firing rate of serotonergic neurons. psychiatryonline.org Long-term human smokers have been found to have lower concentrations of serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in postmortem studies. psychiatryonline.org Furthermore, cessation of chronic this compound use can result in a state of increased sensitivity in certain serotonin receptors (specifically 5-HT2 receptors) and a decrease in serotonin turnover, which may be related to withdrawal symptoms. nih.gov Developmental exposure to this compound during adolescence can also reprogram the long-term response of serotonin systems to the drug when administered later in life. karger.com
| Exposure Type | Effect on Serotonin (5-HT) Release | Effect on Serotonin System |
| Acute | Increase | Transient elevation in mood |
| Chronic | Decrease / Depletion | Reduced firing of serotonergic neurons, lower 5-HT and 5-HIAA levels |
| Withdrawal | Decreased 5-HT Turnover | Increased sensitivity of 5-HT2 receptors |
Noradrenergic System
This compound potently stimulates the noradrenergic system, leading to an increased release of norepinephrine (B1679862) (NE) in various brain regions, including the hippocampus, amygdala, and hypothalamus. nih.govnih.gov This release is primarily mediated by this compound binding to nAChRs located on or near the terminals of noradrenergic neurons. nih.gov Research indicates that the stimulation of NE release in the amygdala and hippocampus originates from the activation of nAChRs in the brainstem, where noradrenergic cell bodies are located. nih.gov The specific nAChR subtypes containing subunits like α3 are thought to be involved in this process. nih.gov This surge in norepinephrine contributes to the heightened arousal and alertness reported by this compound users. youtube.comyoutube.com
GABAergic System (Gamma-Aminobutyric Acid)
This compound's influence on the GABAergic system, the primary inhibitory network in the brain, is multifaceted. Acutely, this compound can enhance the release of GABA by activating presynaptic nAChRs on GABAergic nerve terminals. nih.govnih.gov Studies have shown that this compound can increase the brain's synthesis rate of GABA. sciencedaily.com However, a key aspect of this compound's action is the differential desensitization of nAChRs. The nAChRs on GABAergic neurons (often α4β2 subtypes) desensitize more rapidly upon continuous exposure compared to those on glutamatergic neurons. researchgate.net This rapid desensitization leads to a reduction in GABA's inhibitory influence, which in turn disinhibits and excites postsynaptic neurons, such as dopamine neurons in the brain's reward pathways. researchgate.netconsensus.app This transient enhancement followed by a depression of GABAergic inhibition is a critical mechanism in this compound's neurobiology. consensus.app
Glutamatergic System
This compound robustly enhances the activity of the glutamatergic system, the brain's main excitatory pathway. nih.gov This effect is largely driven by the activation of presynaptic nAChRs, particularly the α7 subtype, which are highly permeable to calcium. nih.govfrontiersin.org The binding of this compound to these receptors facilitates calcium influx into the presynaptic terminal, promoting the release of glutamate. nih.gov This increased glutamatergic transmission has been observed in critical brain areas such as the prefrontal cortex, ventral tegmental area (VTA), hippocampus, and nucleus accumbens. nih.govnih.govconsensus.app Chronic this compound exposure can induce adaptive changes in this system, including altering the expression of postsynaptic glutamate receptors like NMDA and AMPA, which are fundamental to synaptic plasticity. nih.govnih.gov
Endogenous Opioid System
There is significant interaction between this compound and the endogenous opioid system. Systemic administration of this compound has been shown to elicit the release of endogenous opioid peptides, such as endorphins and enkephalins, in the brain and spinal cord. nih.govjst.go.jpresearchgate.net This effect appears to be mediated primarily through the activation of α7 nAChRs. nih.govjst.go.jp Research using knockout mice has demonstrated that mu-opioid receptors are integral to some of this compound's effects. nih.gov Furthermore, chronic this compound administration has been found to cause an up-regulation of mu-opioid receptors in the striatum. nih.gov This interplay suggests that some of this compound's reinforcing properties may be co-opted or modulated by the brain's own opioid system.
Catecholamine Release from Adrenal Medulla
Beyond the central nervous system, this compound directly stimulates the adrenal glands, specifically the adrenal medulla. nih.govechelon.health This stimulation triggers the release of catecholamines, primarily epinephrine (B1671497) (adrenaline) and norepinephrine (noradrenaline), into the bloodstream. youtube.comechelon.healthnih.gov this compound acts on nAChRs located on the adrenal medullary chromaffin cells, which function similarly to postganglionic sympathetic neurons. youtube.com The subsequent release of these catecholamines is responsible for many of this compound's peripheral physiological effects, including increased heart rate, blood pressure, and blood glucose levels. nih.gov
Table 1: Summary of this compound's Effects on Key Neurotransmitter Systems
| System | Primary nAChR Subtypes Involved | Effect on Neurotransmitter Release | Key Brain Regions Affected |
|---|---|---|---|
| Noradrenergic | α3-containing subtypes nih.gov | Increase | Hippocampus, Amygdala, Hypothalamus nih.govnih.gov |
| GABAergic | α4β2 nih.govresearchgate.net | Initial increase, followed by decrease due to rapid receptor desensitization researchgate.netconsensus.app | Ventral Tegmental Area (VTA) nih.govnih.gov |
| Glutamatergic | α7 nih.govnih.govconsensus.app | Sustained Increase | Prefrontal Cortex, VTA, Nucleus Accumbens nih.govnih.govconsensus.app |
| Endogenous Opioid | α7 nih.govjst.go.jp | Increase | Striatum, Supraspinal cord nih.govnih.gov |
| Adrenal Catecholamines | Chromaffin cell nAChRs | Increase (Systemic Release) | Adrenal Medulla nih.govechelon.health |
Neurophysiological Alterations in Brain Circuitry
Repeated exposure to this compound induces significant and lasting changes in the structure and function of neural circuits, a phenomenon known as neuroplasticity. These alterations are believed to underpin the persistent nature of this compound dependence.
Synaptic Plasticity and Neural Circuit Reorganization
This compound is a powerful modulator of synaptic plasticity, the process by which synaptic connections strengthen or weaken over time. It influences both long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons, and long-term depression (LTD), a long-lasting reduction in synaptic strength. nih.gov These effects are particularly prominent in the cortico-limbic circuits, which are involved in reward, memory, and cognitive function. nih.gov
This compound-induced enhancement of glutamate release is a primary driver of this plasticity. nih.gov By increasing the activation of postsynaptic glutamate receptors like AMPA and NMDA, this compound can facilitate the induction of LTP in regions like the hippocampus and VTA. consensus.appnih.gov Research has shown that this compound administration can restore compromised LTP-like plasticity in smokers. frontiersin.org
These functional changes are accompanied by structural reorganization. Evidence indicates that this compound exposure leads to alterations in the morphology of dendritic spines, the small protrusions on dendrites that are the primary sites of excitatory synapses. nih.gov The remodeling of these spines correlates with changes in synaptic strength. nih.gov This capacity to induce long-term reorganization of synaptic connections and neuronal networks highlights how transient activation of nAChRs by this compound can lead to enduring changes in brain circuitry and function. nih.govanr.fr
Table 2: this compound-Induced Synaptic Plasticity in Key Brain Regions
| Brain Region | Primary Effect | Underlying Mechanism |
|---|---|---|
| Hippocampus | Facilitates Long-Term Potentiation (LTP) nih.gov | Boosts postsynaptic nAChR activation on pyramidal neurons; modulates interneuron activity. nih.gov |
| Ventral Tegmental Area (VTA) | Induces Long-Term Potentiation (LTP) consensus.app | Increases glutamate input and enhances the AMPA/NMDA receptor current ratio. consensus.app |
| Nucleus Accumbens | Alters synaptic strength and dendritic spine morphology. nih.govpnas.org | Modulates glutamate transmission and the expression of proteins regulating glutamate signaling. pnas.org |
| Prefrontal Cortex | Modulates synaptic properties and plasticity. nih.gov | Increases glutamate release from thalamocortical terminals onto pyramidal neurons. nih.gov |
Changes in Neuronal Excitability and Firing Patterns
This compound's interaction with nicotinic acetylcholine receptors (nAChRs) directly alters the electrical properties of neurons, leading to significant changes in their excitability and the patterns of their firing. youtube.com Upon binding, this compound activates these ligand-gated ion channels, causing an influx of cations, which depolarizes the neuronal membrane. youtube.comyoutube.com This depolarization increases the likelihood that the neuron will fire an action potential, thereby exciting the cell and propagating a signal. youtube.com
The effects of this compound on neuronal firing are not uniform and depend on the type of neuron, the specific nAChR subtypes present, and the brain region. For instance, this compound can increase the firing rate of dopamine (DA) neurons in the ventral tegmental area (VTA) and has been shown to alter firing frequencies in the subthalamic nucleus. nih.govgithub.io
A critical aspect of this compound's action is its ability to modulate the pattern of neuronal firing, particularly shifting the balance between tonic (single-spike) and phasic (burst) firing. In the VTA, this compound enhances the phasic bursting activity of dopamine neurons. nih.gov This is achieved through a differential effect on various neurons: this compound preferentially desensitizes nAChRs on inhibitory GABAergic interneurons while activating nAChRs on glutamatergic terminals. nih.gov The resulting decrease in GABAergic inhibition and increase in glutamatergic excitation synergistically promote a burst-firing pattern in dopamine neurons. nih.gov This shift is significant, as phasic dopamine release is thought to be more impactful in reward signaling than tonic release.
| Neuronal Population | Effect of this compound on Firing | Key Mechanism |
| VTA Dopamine Neurons | Increases firing rate and promotes phasic burst firing. nih.gov | Differential desensitization of nAChRs on GABAergic vs. glutamatergic inputs. nih.gov |
| Subthalamic Nucleus Neurons | Can significantly increase firing frequency. github.io | Direct activation of nAChRs on resident neurons. github.io |
| Prefrontal Cortex Interneurons | Increases inhibitory tone onto pyramidal cells. nih.gov | Activation of somato-dendritic nAChRs on interneurons. nih.gov |
Regional Brain Activity and Functional Connectivity Modulation
This compound administration induces dose-dependent changes in neuronal activity across a distributed network of brain regions. nih.govresearchgate.net It modulates not only the activity within specific brain areas but also the functional connectivity—the temporal correlation of activity—between them.
Prefrontal Cortex
The prefrontal cortex (PFC), a region crucial for executive functions, is significantly impacted by this compound. This compound enhances excitatory glutamatergic inputs from the thalamus to layer V pyramidal neurons in the PFC. nih.gov However, it also increases the activity of inhibitory interneurons, which can lead to a net inhibition of pyramidal cell output. nih.govfrontiersin.org This suggests a complex modulatory role, refining the signal-to-noise ratio in cortical processing. Adolescent this compound exposure can upregulate high-affinity nAChRs on interneurons, leading to increased inhibitory transmission in superficial PFC layers. frontiersin.org
From a network perspective, functional connectivity studies in smokers reveal greater coupling between the medial PFC (mPFC) and a left fronto-parietal network compared to non-smokers. nih.govresearchgate.net This enhanced connectivity suggests that this compound may strengthen communication between brain regions involved in evaluating cues and planning actions, potentially facilitating responses to reward-predictive stimuli. nih.gov
Hippocampus
The hippocampus, a key structure for learning and memory, shows altered activity and connectivity in response to this compound. This compound can directly induce long-term potentiation (LTP), a cellular substrate of learning, at glutamatergic synapses in the hippocampus. nih.gov Functional magnetic resonance imaging (fMRI) studies have shown that this compound modulates hippocampal activity, with observations of increased activation in the hippocampal gyrus during tasks requiring sensorimotor gating. researchgate.net
This compound exposure also affects the neurochemical environment of the hippocampus, altering the secretion of neurotransmitters such as serotonin and acetylcholine. neurosciencenews.com Chronic exposure can lead to lasting structural modifications in the hippocampus, including changes in dendritic branching, which vary by subregion. nih.gov
Thalamus
The thalamus, a critical relay center for sensory and motor signals, has one of the highest densities of the high-affinity α4β2 nAChR subtype in the brain. nih.gov This makes it highly sensitive to this compound. This compound excites thalamo-cortical projections that extend to the prefrontal cortex, thereby increasing glutamatergic drive to cortical neurons. nih.gov
Studies have consistently linked thalamic functional connectivity with this compound dependence and craving. nih.govnih.govresearchgate.net For example, resting-state functional connectivity between the thalamus and the anterior cingulate cortex has been associated with craving levels. nih.gov Furthermore, both the volume of the thalamus and its functional connectivity have been correlated with the severity of this compound dependence, highlighting its central role in the neurobiology of addiction. nih.govnih.govbiorxiv.org
Other Cortico-Limbic and Subcortical Regions
This compound's influence extends throughout the cortico-limbic reward circuitry, which includes the nucleus accumbens (NAc), amygdala, and cingulate cortex.
Nucleus Accumbens (NAc) and Amygdala : Functional MRI studies demonstrate that this compound administration leads to a dose-dependent increase in neuronal activity in both the NAc and the amygdala. nih.govresearchgate.netpsychiatryonline.org These regions are central to reward processing and emotional responses. This compound enhances dopamine release in the NAc, an effect mediated by nAChRs in the VTA and the NAc itself. nih.gov
Cingulate Cortex : The cingulate cortex is consistently activated following this compound administration. nih.govresearchgate.net Functional connectivity research has identified distinct cingulate circuits associated with different aspects of this compound use. The strength of connectivity between the dorsal anterior cingulate cortex (dACC) and the striatum is correlated with the severity of this compound addiction. researchgate.net In contrast, acute this compound administration has been shown to enhance functional connectivity between the cingulate and other neocortical areas, which may relate to this compound's effects on cognition. researchgate.net
Ventral Tegmental Area (VTA) : As a core component of the dopamine reward pathway, the VTA is a primary site of action for this compound. This compound increases the firing rate and induces burst firing in VTA dopamine neurons, which project to the NAc and PFC. nih.govnih.gov This increased dopaminergic transmission is considered a key mechanism underlying this compound's reinforcing properties.
| Brain Region | Effect of this compound on Regional Activity | Effect of this compound on Functional Connectivity |
| Prefrontal Cortex | Modulates activity via effects on pyramidal cells and interneurons. nih.govnih.gov | Increases coupling between mPFC and fronto-parietal networks. nih.govresearchgate.net |
| Hippocampus | Increases activation during specific cognitive tasks; can induce LTP. nih.govresearchgate.net | Affects coherence with the nucleus accumbens. nih.gov |
| Thalamus | Excites thalamo-cortical projections. nih.gov | Connectivity with ACC is associated with craving; connectivity and volume are linked to dependence severity. nih.govnih.gov |
| Nucleus Accumbens | Dose-dependent increase in activity; enhanced dopamine release. nih.govpsychiatryonline.org | Part of a broader cortico-striatal-thalamic circuit whose connectivity is altered. oup.com |
| Amygdala | Dose-dependent increase in activity. nih.govpsychiatryonline.org | Part of the activated limbic network. psychiatryonline.org |
| Cingulate Cortex | Consistently activated by this compound. researchgate.net | dACC-striatal connectivity is linked to addiction severity; enhances cingulate-neocortical connectivity. researchgate.net |
Neurobiology of Nicotine Dependence and Addiction
Neural Substrates of Nicotine (B1678760) Reinforcement
This compound's reinforcing effects are largely mediated by its action on neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs) in the brain. These ligand-gated ion channels are found throughout the central nervous system, with particularly important populations located in the mesolimbic dopamine (B1211576) system. This system, often referred to as the reward pathway, originates in the ventral tegmental area (VTA) and projects to areas such as the nucleus accumbens (NAc) and the prefrontal cortex (PFC). nih.govbrainfacts.org
When this compound enters the brain, it binds to nAChRs, particularly the α4β2 subtype, which are abundant on dopaminergic neurons in the VTA. nih.govresearchgate.net This binding leads to the activation of these neurons, promoting the release of dopamine in the NAc. nih.govjournal-jop.orgomicsonline.org The surge in dopamine levels in the NAc is associated with feelings of pleasure and reward, reinforcing the behavior that led to this compound exposure. brainfacts.orgehd.org This activation of the mesolimbic dopamine pathway is a key mechanism underlying the acute positive reinforcing effects of this compound and plays a significant role in the initiation and maintenance of tobacco use. nih.govoup.com
Beyond directly activating dopaminergic neurons, this compound also influences other neurotransmitter systems that modulate dopamine release. For instance, nAChRs are located on glutamatergic terminals in the VTA. This compound stimulation of these receptors enhances glutamate (B1630785) release, which in turn excites dopaminergic neurons, further increasing dopamine release in the NAc. royalsocietypublishing.orgnih.gov Conversely, this compound also excites nAChRs on GABAergic interneurons in the VTA, leading to increased GABA release. nih.govroyalsocietypublishing.org GABA is an inhibitory neurotransmitter, and its release can initially limit the extent of dopamine release. nih.gov
Research findings highlight the critical role of specific nAChR subunits in this compound reinforcement. Studies using genetically modified animals have shown that β2-containing nAChRs are essential for this compound-induced dopamine release and self-administration behavior. omicsonline.org Re-expression of the β2 subunit specifically in the VTA of β2 null mice restores this compound self-administration. omicsonline.org
Mechanisms of this compound-Induced Tolerance
Repeated exposure to this compound leads to the development of tolerance, a phenomenon where the initial effects of the drug are diminished, requiring higher doses to achieve the same level of response. A key mechanism underlying this compound tolerance is the desensitization and upregulation of nAChRs.
Upon initial this compound exposure, nAChRs are activated, leading to ion flux and neuronal excitation. However, with continued or repeated this compound binding, these receptors enter a desensitized state where they become temporarily unresponsive to further this compound stimulation. nih.govoup.com This desensitization occurs rapidly and contributes to the transient nature of this compound's acute effects.
The specific nAChR subtypes involved and their differential rates of desensitization and upregulation in various brain regions contribute to the complex pattern of tolerance observed with chronic this compound use.
Development of Physical Dependence and Withdrawal Syndrome
Physical dependence on this compound develops as the brain adapts to the chronic presence of the drug. When this compound use is stopped or significantly reduced, this neurobiological equilibrium is disrupted, leading to the emergence of a characteristic withdrawal syndrome. nih.govnih.govpnas.org
Neurochemical Basis of Withdrawal Symptoms
This compound withdrawal is associated with significant alterations in the balance of neurotransmitter systems that were adapted to the chronic presence of this compound. A key neurochemical change is a decrease in the activity of the mesolimbic dopamine system. oup.comnih.gov During withdrawal, there is a reduction in dopamine release and potentially an increase in dopamine re-uptake in the NAc, contributing to a hypodopaminergic state. oup.comnih.gov This decrease in dopamine signaling is thought to be a major contributor to the negative affective symptoms of withdrawal, such as dysphoria and anhedonia (the inability to experience pleasure). oup.comnih.gov
Neuropeptide systems, such as the corticotropin-releasing factor (CRF) system, are also implicated in the negative affective symptoms of withdrawal, particularly anxiety and stress. oup.commdpi.com Overactivity of the CRF system may underlie these symptoms. oup.com
Behavioral Manifestations of Withdrawal
The neurochemical changes during this compound withdrawal manifest as a range of behavioral and physiological symptoms. These symptoms can vary in intensity and duration among individuals but commonly include:
Intense cravings for this compound. mayoclinic.orgwikipedia.orgcancer.gov
Irritability, frustration, and anger. mayoclinic.orgwikipedia.orgcancer.govnih.gov
Anxiety and restlessness. mayoclinic.orgwikipedia.orgcancer.govnih.gov
Depressed mood. mayoclinic.orgwikipedia.orgcancer.govnih.gov
Difficulty concentrating. mayoclinic.orgwikipedia.orgcancer.govnih.gov
Increased appetite and weight gain. mayoclinic.orgwikipedia.orgnih.govwebmd.com
Insomnia and disturbed sleep. mayoclinic.orgwikipedia.orgnih.govwebmd.com
Bradycardia (slowed heart rate). nih.gov
Gastrointestinal discomfort. mayoclinic.orgnih.govwebmd.com
These symptoms typically begin within a few hours of cessation, peak within the first few days or a week, and gradually subside over the following weeks, although some symptoms like cravings and difficulty concentrating can persist longer. nih.govwikipedia.orgcancer.govnih.govwebmd.com The unpleasantness of withdrawal symptoms is a major barrier to successful quitting and contributes to the high rate of relapse. nih.gov
Neuroadaptations in Brain Reward and Stress Systems Associated with Chronic this compound Exposure
Chronic this compound exposure induces significant and long-lasting neuroadaptations in brain circuits involved in reward, motivation, and stress. These adaptations contribute to the transition from occasional this compound use to compulsive drug seeking and dependence.
In the reward system, chronic this compound leads to changes in the function and expression of nAChRs and alters the activity of downstream neurotransmitter systems, particularly dopamine. While acute this compound increases dopamine release, chronic exposure can lead to a blunted response of the reward system to natural rewards and even a decrease in dopamine function during withdrawal. nih.govoup.comnih.gov This "reward deficit" contributes to the negative affective state experienced during abstinence.
Simultaneously, chronic this compound exposure sensitizes brain stress systems. The CRF system, located in areas like the central nucleus of the amygdala and the VTA, becomes more reactive. oup.commdpi.com This increased activity in stress circuits contributes to the anxiety, irritability, and dysphoria experienced during withdrawal and can be a powerful motivator for relapse. oup.com
Neuroadaptations also occur in glutamatergic and GABAergic systems, altering the excitatory and inhibitory balance in reward and stress circuits. nih.govroyalsocietypublishing.orgnih.gov These changes can influence neuronal plasticity and contribute to the persistent changes in behavior associated with addiction.
Table 1 summarizes some of the key neuroadaptations associated with chronic this compound exposure:
| Brain Region/System | Neuroadaptation | Proposed Role in Dependence/Withdrawal |
| Ventral Tegmental Area (VTA) | Altered dopaminergic neuron firing patterns (e.g., decreased tonic firing) oup.compnas.org | Contributes to reward deficit and negative affective state in withdrawal. oup.comnih.gov |
| Nucleus Accumbens (NAc) | Decreased dopamine release/levels during withdrawal oup.comnih.gov | Major contributor to dysphoria and anhedonia in withdrawal. oup.comnih.gov |
| nAChRs (various subtypes, e.g., α4β2) | Desensitization and upregulation nih.govoup.com | Mediates tolerance and contributes to withdrawal symptoms upon cessation. oup.com |
| Glutamatergic System | Alterations in receptor function and transmission nih.govroyalsocietypublishing.orgnih.gov | Involved in neuroadaptations underlying dependence and withdrawal. nih.govroyalsocietypublishing.org |
| GABAergic System | Alterations in receptor function and transmission nih.govroyalsocietypublishing.orgnih.gov | May contribute to withdrawal symptoms by altering inhibitory tone. nih.govoup.com |
| Corticotropin-Releasing Factor (CRF) System | Increased activity and expression in stress-related brain regions oup.commdpi.com | Contributes to anxiety, stress, and negative affect in withdrawal. oup.com |
Molecular Pathways Contributing to this compound Craving and Relapse
This compound craving and relapse are driven by a complex interplay of neurobiological factors, including the persistent neuroadaptations induced by chronic this compound exposure and the influence of environmental cues. Molecular pathways within the brain reward and stress systems play a critical role in these processes.
The mesolimbic dopamine system remains central to craving and relapse. Even after protracted abstinence, exposure to this compound-associated cues (e.g., sight of cigarettes, places where smoking occurred) can trigger dopamine release in the NAc, eliciting intense craving. This is thought to involve learned associations between cues and the rewarding effects of this compound. nih.gov
Molecular changes within neurons, such as alterations in gene expression and protein function, contribute to the enduring nature of addiction. Chronic this compound exposure can induce long-term changes in the expression of transcription factors like ΔFosB in the NAc, which is associated with persistent changes in neuronal plasticity and contributes to compulsive drug seeking. wikipedia.org
The sensitized brain stress system also contributes to relapse. Stressful situations can activate the CRF system, leading to negative emotional states that increase the likelihood of seeking this compound to alleviate discomfort (negative reinforcement). oup.commdpi.com Molecular changes in CRF receptors and downstream signaling pathways in areas like the amygdala are involved in stress-induced relapse. mdpi.commdpi.com
Other neurotransmitter and neuropeptide systems, including glutamate, GABA, norepinephrine (B1679862), serotonin (B10506), and opioid peptides (like dynorphin (B1627789) and endorphin), also contribute to the complex molecular landscape underlying craving and relapse by modulating the activity of reward and stress circuits. journal-jop.orgoup.commdpi.compreprints.orgeuropa.eu For example, alterations in glutamate transmission in areas like the PFC and NAc are implicated in cue-induced relapse. nih.govkarger.com The dynorphin-kappa opioid receptor system in the NAc is also thought to play a role in the negative emotional state associated with withdrawal and stress-induced relapse. mdpi.com
Understanding these intricate molecular pathways is essential for developing targeted pharmacological interventions to prevent craving and relapse and improve the long-term success of smoking cessation efforts.
Genetic and Epigenetic Influences on Nicotine Response
Genetic Polymorphisms Affecting nAChR Subunits
CHRNA5-CHRNA3-CHRNB4 Gene Cluster Variability
A region on chromosome 15q25 containing a cluster of genes for nAChR subunits—CHRNA5 (α5), CHRNA3 (α3), and CHRNB4 (β4)—has been strongly and consistently associated with nicotine (B1678760) dependence and smoking heaviness. mdpi.comnih.govresearchgate.netethancrossingspringfield.com
Several single nucleotide polymorphisms (SNPs) within this cluster have been identified as significant risk factors. nih.gov The most studied of these is rs16969968 , a non-synonymous SNP in the CHRNA5 gene. mdpi.comnih.gov This variant causes an amino acid change (aspartate to asparagine) in the α5 receptor subunit protein. mdpi.com The risk allele (A allele) is associated with a reduced receptor response to high levels of this compound, which may diminish the aversive effects of smoking, thereby enabling higher consumption. mdpi.com Individuals carrying the high-risk genotype for this SNP are more likely to be heavy smokers. ethancrossingspringfield.comnih.gov
Another significant variant is rs578776 in the CHRNA3 gene, which has also been linked to this compound dependence, particularly in individuals of European ancestry. nih.govnih.gov Similarly, the rs1051730 polymorphism in CHRNA3 has shown a statistically significant association with this compound addiction. mdpi.com Studies have shown that specific haplotypes—combinations of these variants inherited together—can either increase the risk for or offer protection against this compound dependence, with these effects sometimes being more pronounced in individuals who start smoking during adolescence. plos.org
Table 1: Key Genetic Variants in the CHRNA5-A3-B4 Cluster and Their Association with this compound Response
| Gene | SNP | Effect | Associated Risk/Response |
|---|---|---|---|
| CHRNA5 | rs16969968 | Causes an amino acid change in the α5 subunit, altering receptor function. mdpi.com | Strongly associated with increased risk for this compound dependence and heavy smoking. nih.govethancrossingspringfield.comnih.gov |
| CHRNA3 | rs578776 | Associated with this compound dependence, often described as protective as the minor allele is more frequent in controls. nih.gov | Associated with this compound dependence in European-Americans. nih.govnih.gov |
| CHRNA3 | rs1051730 | Genotype frequencies differ significantly between dependent smokers and non-smokers. mdpi.com | The T/T genotype is more frequent in this compound-dependent individuals. mdpi.com |
Other nAChR Subunit Gene Variations
Beyond the well-studied CHRNA5-A3-B4 cluster, variations in genes encoding other nAChR subunits also contribute to this compound response. The brain expresses twelve different nAChR subunit genes (CHRNA2–10 and CHRNB2–4). nih.gov The most abundant and critical subtypes for addiction are the α4β2 and α7 receptors. nih.govnih.gov
CHRNA4 and CHRNB2 : These genes code for the α4 and β2 subunits, which combine to form the high-affinity α4β2 nAChRs. These receptors are crucial for mediating the rewarding effects of this compound. nih.govnih.gov Genetic variability in these genes can alter this compound sensitivity and the development of dependence. nih.gov
CHRNA6 : Variants in the gene for the α6 subunit, which is also involved in dopamine (B1211576) release, have been linked to smoking behaviors. nih.gov
CHRNA7 : This gene encodes the α7 subunit, which forms homomeric receptors (composed of five α7 subunits). These low-affinity receptors are involved in cognitive functions and desensitize rapidly. nih.gov Variations in CHRNA7 may influence the effects of this compound on attention and memory.
Table 2: Other nAChR Subunit Genes and Their Role in this compound Response
| Gene | Subunit | Function/Role in this compound Response |
|---|---|---|
| CHRNA4 | α4 | Forms the high-affinity α4β2* receptors, crucial for this compound's reinforcing effects and dopamine release. nih.govethancrossingspringfield.com |
| CHRNB2 | β2 | A key component of the major nAChR subtypes influencing this compound addiction, including (α4)₂(β2)₂α5. nih.gov |
| CHRNA6 | α6 | Associated with smoking phenotypes and involved in this compound-mediated dopamine release. nih.gov |
| CHRNA7 | α7 | Forms low-affinity receptors involved in cognitive processes; this compound can enhance attention and memory via these receptors. nih.govnih.gov |
Genetic Variations in Dopaminergic and Other Neurotransmitter Systems
This compound's addictive properties are largely driven by its ability to increase dopamine levels in the brain's reward pathways. nih.govtandfonline.com Therefore, genetic variations in the components of the dopamine system can significantly moderate an individual's response to this compound. nih.gov
Key genes in the dopamine pathway that have been studied in relation to this compound dependence include:
Dopamine Receptor Genes (DRD2, DRD4) : Dopamine receptors are the primary targets for dopamine. The DRD2 gene has been associated with the efficacy of bupropion (B1668061) for smoking cessation. nih.govpsychiatryonline.org A variable number tandem repeat (VNTR) polymorphism in the DRD4 gene has been linked to smoking to reduce negative affect and enhanced reactivity to smoking cues. nih.gov
Dopamine Transporter Gene (SLC6A3 or DAT1) : This gene codes for the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. Variations in this gene have been associated with smoking cessation independent of specific therapies. nih.govresearchgate.net
Catechol-O-methyltransferase (COMT) : This enzyme metabolizes dopamine. The Val158Met polymorphism in the COMT gene has been reported to moderate the response to this compound replacement therapy (NRT). nih.gov
Table 3: Dopaminergic Gene Variants and Their Association with this compound Response
| Gene | Protein | Polymorphism Example | Associated this compound-Related Phenotype |
|---|---|---|---|
| DRD2 / ANKK1 | Dopamine D2 Receptor | TaqIA (A1/A2 alleles) | May predict therapeutic response to bupropion. nih.govpsychiatryonline.org |
| DRD4 | Dopamine D4 Receptor | 48-bp VNTR | Associated with enhanced reactivity to smoking cues and smoking to relieve negative affect. nih.gov |
| SLC6A3 (DAT1) | Dopamine Transporter | 40-bp VNTR | Associated with smoking cessation independent of pharmacotherapy. nih.govresearchgate.net |
| COMT | Catechol-O-methyltransferase | Val158Met | May moderate response to this compound Replacement Therapy (NRT). nih.gov |
Genetic Factors in this compound Metabolism (e.g., CYP2A6)
The rate at which an individual metabolizes this compound is a critical factor in their smoking behavior and dependence. Approximately 80-90% of this compound is metabolized into its inactive form, cotinine (B1669453), primarily by the liver enzyme Cytochrome P450 2A6 (CYP2A6). alliedacademies.orgalliedacademies.orgnih.gov
The CYP2A6 gene is highly polymorphic, with numerous variants that result in different levels of enzyme activity. nih.govresearchgate.netmdpi.com This genetic variability leads to distinct this compound metabolism phenotypes:
Normal/Fast Metabolizers : Individuals with fully functional CYP2A6 alleles metabolize this compound quickly. alliedacademies.org This rapid clearance means this compound levels in the brain drop faster, often leading them to smoke more frequently to maintain desired this compound levels and avoid withdrawal. alliedacademies.org
Intermediate Metabolizers : Those with partially active CYP2A6 variants break down this compound at a moderate rate. alliedacademies.orgalliedacademies.org
Slow Metabolizers : Individuals with reduced-function or null (inactive) CYP2A6 alleles metabolize this compound very slowly. alliedacademies.org As a result, this compound remains in their system longer, which can lead to lower cigarette consumption and a lower risk of dependence. nih.govnih.govresearchgate.net Studies have shown that slow metabolizers are often more likely to quit smoking successfully. alliedacademies.orgnih.gov
The rate of this compound metabolism, often measured by the this compound metabolite ratio (NMR) — the ratio of trans-3'-hydroxycotinine to cotinine — is a key biomarker influenced by CYP2A6 genotype. nih.gov
Table 4: Selected CYP2A6 Alleles and Their Effect on this compound Metabolism
| Allele | Functional Effect | Resulting Phenotype |
|---|---|---|
| CYP2A61A | Wild-type (normal function) | Normal/Extensive Metabolizer researchgate.net |
| CYP2A61B | Gene duplication (increased function) | Ultrafast Metabolizer (associated with increased smoking) nih.gov |
| CYP2A62, 4 | Inactive enzyme (null alleles) | Poor/Slow Metabolizer researchgate.netmdpi.com |
| CYP2A69, 12 | Reduced enzyme activity | Intermediate/Slow Metabolizer nih.govresearchgate.net |
Pharmacogenomic and Pharmacogenetic Approaches in this compound Research
Pharmacogenetics and pharmacogenomics are fields that study how genetic variation influences drug response. tandfonline.com In this compound research, these approaches aim to use an individual's genetic information to predict their risk of dependence and to tailor smoking cessation treatments for better efficacy. nih.gov
A key application is using genetic markers to personalize pharmacotherapy. psychiatryonline.org For instance, an individual's CYP2A6 genotype, which determines their rate of this compound metabolism, can predict their response to different treatments. nih.gov Research suggests that slow metabolizers may have higher success rates with this compound replacement therapy (NRT). nih.gov In contrast, normal metabolizers might benefit more from non-nicotine medications like bupropion. nih.gov The this compound metabolite ratio (NMR) is being validated as a biomarker to stratify smokers and guide treatment decisions in a clinical setting.
Similarly, variants in pharmacodynamic genes, such as those for nicotinic and dopaminergic receptors, are being investigated as potential predictors of treatment response. nih.govpsychiatryonline.org For example, variations in the DRD2 dopamine receptor gene may predict how well a person responds to bupropion therapy. nih.govpsychiatryonline.org The ultimate goal of this research is to move beyond a one-size-fits-all approach and develop genetically-informed strategies to optimize smoking cessation interventions.
Epigenetic Modifications Induced by this compound Exposure
Epigenetics refers to modifications to DNA and its associated proteins that change gene expression without altering the DNA sequence itself. nih.gov Accumulating evidence shows that this compound exposure induces lasting epigenetic changes in the brain, which are thought to contribute to the long-term maintenance of addiction and the high propensity for relapse. nih.govpsu.edu
These modifications act as a molecular mechanism for how environmental exposure (like this compound) can lead to stable changes in brain function and behavior. youtube.com The primary epigenetic mechanisms implicated in this compound dependence are:
Histone Modification : Histones are proteins that package DNA into a structure called chromatin. Chemical modifications to histones, such as acetylation and methylation, can alter how tightly DNA is packed. This compound exposure has been shown to increase histone acetylation, which generally "opens" up the chromatin, making genes more accessible for transcription. nih.govnih.govresearchgate.net This can lead to increased expression of genes involved in learning, memory, and reward, reinforcing the addictive cycle. nih.gov Conversely, this compound can also decrease repressive histone methylation. nih.gov
DNA Methylation : This process involves adding a methyl group to DNA, which typically acts to repress gene expression. This compound and smoking have been associated with widespread changes in DNA methylation patterns across the genome. nih.govnih.gov For example, this compound has been shown to cause hypomethylation (reduced methylation) of certain gene promoters, which can lead to their increased expression. whatisepigenetics.comnih.gov
These epigenetic changes can persist long after this compound exposure has ceased, providing a potential explanation for the enduring nature of addiction and craving. nih.gov
Table 5: Summary of Epigenetic Modifications Induced by this compound
| Epigenetic Mechanism | General Effect of this compound Exposure | Consequence for Gene Expression |
|---|---|---|
| Histone Acetylation | Increases histone acetylation by inhibiting histone deacetylase (HDAC) enzymes. nih.govnih.gov | Promotes a more "open" chromatin state, generally leading to increased expression of genes related to plasticity, learning, and reward. nih.govresearchgate.net |
| Histone Methylation | Decreases repressive histone methylation marks. nih.gov | Reduces gene silencing, contributing to a state permissive for gene expression. nih.gov |
| DNA Methylation | Alters DNA methylation patterns, often causing hypomethylation of specific gene promoters. nih.govwhatisepigenetics.comnih.gov | Can lead to the upregulation of genes that were previously silenced. whatisepigenetics.com |
DNA Methylation
DNA methylation is a primary epigenetic mechanism that involves the addition of a methyl group to a cytosine nucleotide, typically within a CpG dinucleotide context, to form 5-methylcytosine. nih.gov This modification can alter gene expression; increased methylation (hypermethylation) in a gene's promoter region is often associated with gene silencing, while decreased methylation (hypomethylation) can lead to increased gene expression. wikipedia.org
This compound and its metabolites can significantly alter DNA methylation patterns across the genome. nih.gov Studies have shown that this compound exposure leads to widespread, dose-dependent changes in the methylation status of thousands of CpG sites. nih.gov For instance, research in mice exposed to e-cigarette aerosols revealed 8,985 CpG sites that were significantly associated with the this compound dose. nih.gov
Key findings from research into this compound's effect on DNA methylation include:
Gene-Specific Alterations : Smoking and this compound exposure are linked to the hypomethylation of the Aryl Hydrocarbon Receptor Repressor (AHRR) gene. frontiersin.orgnih.gov Demethylation of a specific CpG site, cg05575921, within the AHRR gene is a robust biomarker for smoking. nih.govnih.gov Hypomethylation of AHRR is thought to compromise the body's ability to metabolize and remove harmful environmental chemicals. frontiersin.org Similarly, genes involved in xenobiotic detoxification, such as CYP1A1, also show altered methylation patterns in response to smoke exposure. frontiersin.org
Hypermethylation of Tumor Suppressors : In contrast to the hypomethylation of certain genes, critical tumor suppressor genes, such as p16 and p53, have been found to be hypermethylated in smokers. wikipedia.org This increased methylation leads to the silencing of these genes, which are essential for regulating the cell cycle, potentially contributing to uncontrolled cell growth. wikipedia.org
Pathway-Level Effects : Gene set enrichment analyses have shown that this compound-induced DNA methylation changes activate specific signaling pathways. nih.gov Notably, the MAPK (Mitogen-activated protein kinase) signaling pathway, which is involved in cell proliferation, differentiation, and apoptosis, is frequently activated. nih.gov
Dose-Dependent and Lasting Effects : The extent of DNA methylation changes is often dependent on the level and duration of this compound exposure. nih.govnih.gov Some of these epigenetic marks can be remarkably stable, persisting long after smoking cessation. technologynetworks.com
Table 1: Selected Genes with Altered DNA Methylation in Response to this compound/Smoking
| Gene | Effect of this compound/Smoking | Functional Consequence | Source |
|---|---|---|---|
| AHRR (Aryl Hydrocarbon Receptor Repressor) | Hypomethylation (decreased methylation) | Increased AHRR expression, which may impair the metabolism of environmental pollutants. frontiersin.org A key biomarker for smoking status. nih.gov | frontiersin.orgnih.gov |
| CYP1A1 (Cytochrome P450 Family 1 Subfamily A Member 1) | Altered methylation (can be hypo- or hypermethylated depending on context) | Altered expression of this xenobiotic-metabolizing enzyme. frontiersin.org | frontiersin.org |
| p16 (CDKN2A) | Hypermethylation (increased methylation) | Decreased expression (gene silencing), leading to loss of cell cycle regulation. wikipedia.org | wikipedia.org |
| p53 (TP53) | Hypermethylation (increased methylation) | Decreased expression (gene silencing), impairing a critical cell cycle checkpoint. wikipedia.org | wikipedia.org |
| Nme2 (NME/NM23 Nucleoside Diphosphate Kinase 2) | Hypomethylation (decreased methylation) | Upregulated Nme2 expression, which may inhibit telomerase activity and promote apoptosis in certain cells. whatisepigenetics.com | whatisepigenetics.com |
| Genes in MAPK Pathway | Altered Methylation | Activation of the MAPK signaling pathway, impacting cellular processes like proliferation and inflammation. nih.gov | nih.gov |
Histone Modification
Histone modification is another critical epigenetic mechanism that regulates gene expression. frontiersin.org Histones are proteins that package DNA into a compact structure called chromatin; chemical modifications to the tails of these histone proteins can either relax the chromatin (euchromatin), making genes more accessible for transcription, or condense it (heterochromatin), leading to gene silencing. oup.comresearchgate.net The primary types of histone modifications influenced by this compound are acetylation and methylation. nih.gov
Histone Acetylation : This modification involves the addition of an acetyl group to lysine (B10760008) residues on histone tails, a process generally associated with chromatin relaxation and transcriptional activation. frontiersin.orgresearchgate.net this compound has been consistently shown to increase the acetylation of histone H3 and histone H4. oup.comresearchgate.net This effect can be mediated through the inhibition of histone deacetylase (HDAC) enzymes, which normally remove acetyl groups. frontiersin.org For example, this compound has been found to suppress the chondrogenic differentiation of bone marrow stem cells by decreasing the histone acetylation (H3K9ac and H3K14ac) on the promoter of the Sox9 gene. nih.gov
Histone Methylation : Histone methylation is more complex, as its effect on transcription depends on which specific lysine residue is methylated. frontiersin.org this compound exposure has been shown to decrease the levels of repressive histone marks, such as dimethylated lysine 9 of histone 3 (H3K9me2), by reducing the expression of histone methyltransferase enzymes like G9a, GLP, and Setdb1. oup.com Conversely, developmental this compound exposure can lead to an increase in activating marks, such as trimethylated histone 3, lysine 4 (H3K4me3), at the promoter regions of numerous genes involved in the development and maintenance of synapses. nih.gov
Table 2: Key Histone Modifications Induced by this compound
| Histone Mark | Type of Modification | Effect of this compound | Resulting Impact on Gene Expression | Source |
|---|---|---|---|---|
| H3/H4 Acetylation | Acetylation | Increase | Promotes a permissive chromatin state, generally leading to increased transcription. oup.com | oup.comresearchgate.net |
| H3K9me2 | Methylation (Repressive) | Decrease | Reduces transcriptional repression, potentially increasing expression of target genes like Bdnf. oup.com | nih.govoup.com |
| H3K4me3 | Methylation (Activating) | Increase | Promotes transcriptional activation of genes involved in neuronal structure and synaptic development. nih.gov | nih.gov |
| H3K9ac / H3K14ac on Sox9 promoter | Acetylation | Decrease | Suppresses the expression of the Sox9 gene, inhibiting chondrogenic differentiation. nih.gov | nih.gov |
Non-coding RNA Regulation
Non-coding RNAs (ncRNAs) are RNA molecules that are not translated into proteins but function to regulate gene expression at the post-transcriptional level. nih.govnih.gov Two major classes of ncRNAs, microRNAs (miRNAs) and long non-coding RNAs (lncRNAs), have been identified as key players in the cellular response to this compound. nih.govnih.gov
MicroRNAs (miRNAs) : These are short RNA molecules (around 22 nucleotides) that typically bind to the 3' untranslated region (3'UTR) of target messenger RNAs (mRNAs), leading to their degradation or the suppression of their translation. nih.gov this compound exposure causes widespread changes in the expression of miRNAs in various tissues. nih.govexcli.de For example, perinatal this compound exposure in animal models led to the upregulation of 58 miRNAs and the downregulation of 16 miRNAs in ventral tegmental area (VTA) neurons. nih.gov Specific miRNAs, such as miR-130a-3p and miR-9a-3p, were found to be significantly downregulated. nih.gov The expression of the miRNA cluster containing miR-199a and miR-214 was found to be upregulated in female rats self-administering this compound, suggesting sex-specific effects. nih.govnih.gov Functionally, these this compound-induced miRNA changes can mediate the drug's effects on inflammation (e.g., via miR-124) and the expression of nicotinic acetylcholine (B1216132) receptors (nAChRs) themselves. nih.govnih.gov
Long non-coding RNAs (lncRNAs) : LncRNAs are a diverse class of RNA transcripts longer than 200 nucleotides that can regulate gene expression through various mechanisms, including acting as scaffolds for protein complexes, decoys for miRNAs, or precursors to smaller RNAs. nih.govmdpi.com Studies have shown that hundreds of lncRNAs are differentially expressed in smokers compared to non-smokers. nih.gov LncRNAs can be involved in this compound-related pathways; for example, 104 lncRNA transcripts in tobacco have been identified as precursors for 30 known miRNA families. nih.govresearchgate.net The lncRNA XIST has been shown to be elevated in response to a this compound derivative, potentially influencing the expression of other regulatory RNAs like miR-328-3p. frontiersin.org
Table 3: Examples of Non-coding RNAs Regulated by this compound
| ncRNA Type | Specific ncRNA | Change in Expression due to this compound | Known or Proposed Function/Target | Source |
|---|---|---|---|---|
| miRNA | miR-9a-3p | Downregulated | Implicated in addiction pathways for multiple psychostimulants. nih.gov | nih.gov |
| miRNA | miR-130a-3p | Downregulated | Significantly downregulated in VTA neurons after perinatal this compound exposure. nih.gov | nih.gov |
| miRNA | miR-124 | Altered Expression | Acts as an essential regulator of inflammatory gene expression and may mediate this compound's anti-inflammatory effects. nih.gov | nih.gov |
| miRNA | miR-199a / miR-214 | Upregulated (in females) | Differentially regulated in response to this compound self-administration, suggesting a role in sex-specific differences in this compound dependence. nih.govnih.gov | nih.govnih.gov |
| miRNA | miR-221 / miR-483 | Upregulated | Associated with pathways involved in depression and neurological disorders. nih.gov | nih.gov |
| lncRNA | XIST | Upregulated (by this compound derivative) | Influences aberrant expression of miR-328-3p in response to lung injury. frontiersin.org | frontiersin.org |
| lncRNA | General Population | Hundreds of lncRNAs are differentially expressed | Regulate genes involved in the pathogenesis of smoking-associated diseases. nih.govnih.gov | nih.govnih.gov |
Developmental Neurotoxicology of Nicotine
Prenatal Nicotine (B1678760) Exposure (PNE) Effects on Fetal Brain Development
Prenatal this compound exposure (PNE) occurs when a pregnant individual uses this compound-containing products, allowing the chemical to cross the placenta and reach the developing fetus. The fetal brain is particularly vulnerable to this compound's effects due to the critical and rapid pace of neurodevelopmental events during gestation.
Alterations in Brain Structure and Volume
Studies have demonstrated that PNE is associated with structural alterations and reduced brain volume in offspring. Clinical studies have linked prenatal smoking to smaller total brain volume and reduced volumes in specific regions, including the caudate nucleus, nucleus accumbens (NA), frontal lobe, and cerebellum. nih.govnih.gov Children exposed to continued maternal smoking throughout pregnancy have also shown thinning of the superior frontal cortex and precentral cortex. nih.gov A cohort study involving 2,704 children exposed to continued maternal smoking during pregnancy found associations with lower regional brain volumes, surface area, and less gyrification at ages 9–11 compared to unexposed children. nih.gov Animal models corroborate these findings, with studies in rats showing reductions in brain weight, cortical thickness, and neural density after PNE. nih.gov In preterm infants, PNE has been associated with significantly smaller frontal lobe and cerebellar volumes. evidenciasenpediatria.es
Dysregulation of Fetal Neurotransmitter Systems
This compound exerts its effects primarily by interacting with nicotinic acetylcholine (B1216132) receptors (nAChRs), which are crucial for the development and function of various neurotransmitter systems. frontierspartnerships.orgoup.com PNE can lead to the dysregulation of these systems in the fetal brain. Research indicates that this compound can alter the expression and function of nAChR subunits. europeanreview.org Studies have shown that chronic PNE can increase high-affinity this compound binding in the neonatal and fetal brain, suggesting an upregulation of nAChRs. frontierspartnerships.org this compound can modulate GABAergic, dopaminergic, and glutamatergic transmission in various brain regions. frontierspartnerships.org Prenatal exposure to this compound has been shown to reduce dopamine (B1211576) levels in striatal regions and impact this compound-induced dopamine release. child-encyclopedia.com Furthermore, PNE can disrupt the development of cholinergic systems, particularly in the cerebral cortex. nih.gov this compound's action on neurotransmitter production and function is considered a prime suspect in the pathology of neurodevelopmental issues, causing desensitization of these functions in prenatally exposed infants and children. nih.gov PNE has been linked to altered serotonin (B10506) (5-HT) receptor binding in the medulla oblongata, a brainstem region involved in cardiorespiratory regulation, which may contribute to the increased risk of Sudden Infant Death Syndrome (SIDS). physiology.org
Impact on Synaptogenesis and Neuronal Migration
This compound exposure during fetal development can interfere with critical processes of synaptogenesis (the formation of synapses) and neuronal migration (the movement of neurons to their final destinations in the brain). nAChRs are extensively involved in the growth, connectivity, and function of developing neural circuitry. oup.com this compound can modulate the development of axons and synapses. evidenciasenpediatria.es Studies have indicated that this compound can disrupt neuronal migration, which may affect cortical thickness and surface area development. researchgate.net Animal models have shown that PNE can lead to a reduction in synaptic branches. frontiersin.org this compound's interaction with nAChRs very early in brain development can prematurely elicit events ordinarily triggered postnatally, potentially disrupting normal development. nih.gov
Association with Neurodevelopmental Disorders (e.g., ADHD, Autism Spectrum Disorder)
Long-term Neurobehavioral Outcomes in Offspring
The neurotoxic effects of PNE can result in long-term neurobehavioral consequences that persist into childhood, adolescence, and adulthood. Epidemiological studies have associated prenatal tobacco exposure with adverse postnatal neurobehavioral outcomes such as learning disabilities, behavioral problems, and an increased risk of this compound addiction. nih.gov Animal studies similarly show that prenatal this compound exposure can cause postnatal hyperactivity, cognitive impairment, increased anxiety, and altered sensitivity to this compound. nih.gov PNE has been linked to deficits in attention, auditory processing, language, and generalized intelligence in offspring. oup.com Studies have also shown that PNE can alter sleep patterns in adulthood and affect stress response in the hippocampus. respiratory-therapy.com Impaired memory and learning deficits due to impaired brain development from PNE can carry into adolescence and adulthood. urncst.com
Adolescent this compound Exposure Effects on Brain Maturation
Adolescence is another critical period of brain development characterized by significant reorganization and maturation of regions involved in cognitive function, reward processing, and emotional regulation. nih.gov The adolescent brain is particularly sensitive to the effects of this compound. nih.govtobaccoinaustralia.org.au this compound exposure during this period can interfere with the normal course of brain maturation and lead to lasting consequences. nih.gov Studies indicate that this compound exposure during adolescence can alter acetylcholine and glutamate (B1630785) receptor signaling in the prefrontal cortex, a region that matures late. nih.gov This may contribute to altered cognitive function and attention deficits observed in adolescents who smoke. nih.gov Adolescent this compound exposure can induce stronger changes in gene expression in the prefrontal cortex compared to other developmental periods and adulthood. nih.govfrontiersin.org Chronic this compound exposure during adolescence has been shown to have long-term effects on cognitive behavior, including diminished attention span and enhanced impulsivity in adulthood. nih.gov It can also lead to persistent alterations in neuronal signaling and may induce epigenetic changes that sensitize the brain to other drugs and prime it for future substance abuse. nih.gov Structural changes in the adolescent brain associated with this compound use include reduced thickness in cortical regions and altered volumes in subcortical areas like the amygdala, thalamus, and striatum. frontiersin.org These changes can occur even after minimal this compound exposure during adolescence. frontiersin.org
Enhanced Vulnerability of the Adolescent Brain to this compound
Adolescence is a critical period characterized by profound brain reorganization and maturation, making it particularly sensitive to the effects of neuroactive substances like this compound. nih.govescholarship.orgresearchgate.net The adolescent brain undergoes significant structural and neurochemical alterations, including the maturation of regions vital for cognitive and executive function, working memory, reward processing, emotional regulation, and motivated behavior. nih.gov Nicotinic acetylcholine receptors (nAChRs), which are targets of this compound, play a crucial role in regulating these facets of brain maturation. nih.gov Perturbing cholinergic systems with this compound during this time has unique consequences on adolescent development. nih.gov
Studies indicate that this heightened sensitivity in adolescence has strong neurobiological underpinnings. nih.gov The adolescent brain exhibits enhanced neuroplasticity, leaving it more vulnerable to drug-induced alterations. escholarship.org Exploratory drug use, including this compound, is common during adolescence despite known long-term detrimental consequences to actively maturing brain regions and pathways. escholarship.org Most this compound users initiate use during adolescence and establish daily use before the age of 18. escholarship.org The younger an individual is when they begin using this compound, the more acute their response tends to be, increasing their risk for developing addiction. news-medical.net
Data from preclinical and clinical levels consistently demonstrate this enhanced vulnerability. nih.gov For instance, while adults show greater responsiveness to this compound-induced upregulation of certain nAChR subtypes (α4β2* and α7), adolescents exhibit greater downregulation of α6* nAChRs following chronic this compound treatment. nih.gov Chronic this compound exposure also produces age-specific effects on monoamine systems, with serotonin systems being particularly vulnerable during adolescence. nih.gov
Disruption of Synaptic Pruning and Cortical Refinement
Brain maturation during adolescence involves crucial processes such as synaptic pruning and cortical thinning, which are essential for proper circuit organization and function. frontiersin.orgfrontiersin.org Synaptic pruning is a process where unused synaptic connections are eliminated, while cortical thinning involves the reduction in thickness of the cerebral cortex as synapses are refined and organized. frontiersin.orgfrontiersin.org These processes are critical for mature cognitive and executive function. nih.gov
This compound exposure during this developmental period can disrupt these vital processes. researchgate.net this compound changes the way synapses are formed, which can negatively impact brain regions controlling attention and learning. wikipedia.org Preclinical studies suggest that this compound exposure in adolescents interferes with the structural development of the brain, leading to lasting alterations in neural circuits. wikipedia.org
Microglia, the primary immune cells of the central nervous system, play a crucial role in synaptic pruning and cortical refinement during neurodevelopment. frontiersin.orgfrontiersin.org Nicotinic activation of nAChRs can influence neuroimmune function by modifying microglial activity. frontiersin.orgfrontiersin.org This impact on microglia may contribute to this compound's neurotoxic effects on neuronal structure and integrity. frontiersin.org
Research indicates that this compound exposure during adolescence can alter acetylcholine and glutamate receptor signaling in the prefrontal cortex (PFC), a brain area that is among the last to mature and is critical for executive functions and attention. nih.govfrontiersin.org These alterations in synaptic function within the PFC may underlie the lasting effects on cognitive function observed in individuals who use this compound during adolescence. nih.govfrontiersin.org Specifically, this compound exposure during adolescence can block spike timing-dependent plasticity (STDP) of glutamatergic synapses in the PFC, a process important for cortical development and refinement of connections. nih.govjneurosci.org
Long-lasting Changes in Brain Plasticity and Reward Circuitry
This compound exposure during the highly plastic state of the adolescent brain induces long-term changes in critical circuitry, the maturation of monoamine systems, and behavior, including reward-related behaviors. escholarship.org Both preadolescence and adolescence are developmental periods associated with increased vulnerability to this compound addiction, and exposure during these times can lead to long-lasting changes in behavioral and neuronal plasticity. wikipedia.org this compound has more significant and durable damaging effects on adolescent brains compared to adult brains. wikipedia.org
This compound is highly addictive primarily because it stimulates the release of dopamine, a neurotransmitter heavily involved in the brain's reward system. researchgate.netwikipedia.org This stimulation occurs through the activation of nAChRs, particularly in the ventral tegmental area, a key part of the reward pathway. wikipedia.orgaddicta.com.tr Adolescent this compound use has been shown to increase nAChR receptors in reward-responsive brain regions and enhance the release of this compound-associated dopamine into limbic areas. researchgate.net
The adolescent brain's reward system is still developing, and this compound addiction often begins during this period, even with sporadic exposure. addicta.com.tr this compound smoke may have a stronger rewarding effect on the adolescent brain, making it more vulnerable to addiction. addicta.com.tr Long-term changes in brain function associated with adolescent this compound exposure may transform brain reward circuits. researchgate.nettobaccoinaustralia.org.au
Furthermore, chronic this compound treatment during adolescence alters the subsequent response of the serotonin system to this compound later in life, suggesting that this compound may cause lifelong detriments in serotonergic signaling. researchgate.net These lasting changes in brain function related to reward pathways, learning, memory, and mood can persist into adulthood. tobaccoinaustralia.org.au
Impairment of Cognitive Development and Executive Function
The prefrontal cortex (PFC), responsible for executive functions such as decision-making, impulse control, organization, planning, working memory, and flexible thinking, is one of the last brain areas to fully mature, with development continuing throughout adolescence and into the mid-twenties. escholarship.orgnih.govfrontiersin.orgnih.govvichealth.vic.gov.auncallianceforhealth.org this compound negatively affects the developing PFC. wikipedia.org
This compound exposure during adolescence can impair the development of the PFC, leading to difficulties in decision-making and impulse control. ncallianceforhealth.org It can interfere with attention, learning, and memory, resulting in long-term cognitive deficits. wikipedia.orgvichealth.vic.gov.auncallianceforhealth.orgneveralonerehab.com Studies in humans indicate that smoking during adolescence increases the risk of developing cognitive impairment later in life and that adolescent smokers suffer from attention deficits that worsen with years of smoking. nih.govfrontiersin.orgaddicta.com.tr
The Tobacco-Induced Neurotoxicity of Adolescent Cognitive Development (TINACD) theory proposes that smoking during early adolescence leads to increased impulsivity and inattention due to changes in PFC function. escholarship.orgresearchgate.net Support for this theory comes from human studies showing that early onset smoking contributes to long-lasting decreases in task-related attention and inhibitory control behaviors, as well as prefrontal attentional network function. escholarship.org
Animal studies have revealed molecular changes induced by adolescent this compound exposure that alter the functioning of synapses in the PFC and underlie lasting effects on cognitive function. nih.govfrontiersin.orgaddicta.com.tr These changes can impact short- and long-term plasticity of glutamatergic synapses in the PFC, ultimately affecting attention performance. frontiersin.org
This compound can also disrupt the normal functioning of the hippocampus, a brain region critical for learning and memory, potentially resulting in memory deficits and learning difficulties. frontiersin.orgfrontiersin.orgncallianceforhealth.orgresearchgate.net Chronic this compound exposure has been demonstrated to disrupt the development of white matter in the adolescent brain, which can impact cognitive functions such as decision-making, memory, and attention. researchgate.net
Increased Susceptibility to Substance Dependence in Adulthood
Adolescence is a developmental period during which initiation of substance use increases the risk of developing an addiction later in life. tobaccoinaustralia.org.au this compound use during adolescence is a significant risk factor for developing this compound dependence that can persist into adulthood. neveralonerehab.com The developing adolescent brain is more prone to the addictive effects of this compound, and even minimal exposure may be sufficient to produce neuroplastic alterations that sensitize the brain. wikipedia.org
Research suggests that individuals who begin smoking as adolescents have a higher probability of being lifelong smokers compared to those who start later in life. sciencedaily.com The age of first cigarette use is a critical determinant of tobacco dependence, with those who begin in their early teens having the greatest difficulty quitting. escholarship.org
Systemic Physiological and Pathophysiological Impacts of Nicotine
Cardiovascular System Effects
Nicotine's impact on the cardiovascular system is profound, primarily mediated through the stimulation of the sympathetic nervous system. nih.gov This leads to a range of hemodynamic changes and contributes to the pathogenesis of cardiovascular diseases.
This compound (B1678760) consistently leads to acute increases in both heart rate and blood pressure. nih.govhunterdonvascularcare.com This effect is a direct result of this compound's ability to stimulate the sympathetic nervous system, prompting the release of catecholamines such as epinephrine (B1671497) and norepinephrine (B1679862) from the adrenal medulla and adrenergic neurons. nih.govnih.govahajournals.org These hormones act on the heart to increase its rate and contractility, and on blood vessels to induce constriction, collectively elevating blood pressure. wikipedia.orggoodrx.comhopkinsmedicine.org
The acute hemodynamic effects of this compound are well-documented:
Heart Rate: An acute increase of as much as 10-15 beats per minute (bpm) can occur, with an average elevation of 7 bpm throughout the day in regular users. nih.gov
Blood Pressure: An acute increase of 5-10 mm Hg is typically observed following this compound exposure. nih.govgoodrx.com
While a single exposure to this compound transiently increases blood pressure, studies using ambulatory blood pressure monitoring show that average blood pressures are higher in individuals while they are smoking. nih.gov
Table 1: Acute Cardiovascular Effects of this compound
| Parameter | Acute Change | Primary Mechanism |
| Heart Rate | Increases by 10-15 bpm nih.gov | Sympathetic nervous system stimulation, release of epinephrine and norepinephrine. nih.govnih.gov |
| Blood Pressure | Increases by 5-10 mm Hg nih.gov | Increased cardiac output and systemic vasoconstriction. nih.govwikipedia.org |
| Myocardial Contractility | Enhanced | Release of catecholamines. nih.govwikipedia.org |
| Cardiac Output | Increased | Increased heart rate and contractility. nih.gov |
This compound is a potent vasoconstrictor, narrowing blood vessels and affecting blood flow throughout the body. abiomed.com This action is mediated through several mechanisms. This compound directly stimulates nAChRs on vascular endothelial and smooth muscle cells. nih.gov A key mechanism involves the release of norepinephrine from sympathetic nerve endings, which then acts on α1-adrenergic receptors on vascular smooth muscle cells, causing them to contract. nih.govnih.gov
The vasoconstrictive effects of this compound vary across different vascular beds:
Systemic Vasculature: this compound causes constriction of blood vessels in the skin, leading to reduced blood flow. nih.gov It also constricts vessels in the extremities, which can increase the risk for peripheral artery disease. goodrx.com
Coronary Arteries: this compound can directly constrict the coronary arteries, potentially reducing blood flow to the heart muscle. nih.govwikipedia.org This effect is particularly concerning as it can blunt the necessary increase in coronary blood flow that should occur in response to this compound's stimulation of cardiac work. nih.gov While this compound can also trigger some vasodilatory mechanisms, the net effect is often a reduction in coronary blood supply, which can be especially dangerous in individuals with pre-existing coronary artery disease. nih.gov
Over time, constant vasoconstriction can lead to blood vessels becoming stiffer and less elastic. abiomed.com
The endothelium, a thin layer of cells lining the blood vessels, is crucial for cardiovascular health. This compound directly promotes endothelial dysfunction, a key early event in the development of atherosclerosis (the hardening and narrowing of arteries). nih.govaging-us.com
This compound's pro-atherogenic actions are multifaceted:
Reduced Nitric Oxide (NO) Bioavailability: this compound impairs the production and availability of nitric oxide (NO), a critical molecule that helps relax blood vessels and prevent inflammation and clotting. nih.govresearchgate.net It achieves this by inhibiting the enzyme endothelial nitric oxide synthase (eNOS). researchgate.net One identified mechanism involves this compound reducing the levels of GTP cyclohydrolase 1 (GTPCH1), the rate-limiting enzyme for the synthesis of tetrahydrobiopterin (B1682763) (BH4), a critical cofactor for eNOS function. nih.gov This deficiency can "uncouple" eNOS, causing it to produce superoxide (B77818) radicals instead of beneficial NO. nih.gov
Inflammation and Oxidative Stress: this compound promotes an inflammatory state within the blood vessels. It can activate macrophages, immune cells that play a crucial role in the progression of atherosclerosis. aging-us.com Studies show this compound can induce pyroptosis (a type of inflammatory cell death) in macrophages, which in turn contributes to the death of endothelial cells. aging-us.com This process is linked to increased production of reactive oxygen species (ROS) and activation of the TXNIP/NLRP3 inflammasome pathway. aging-us.com
Cell Proliferation and Angiogenesis: this compound has been shown to increase the proliferation of endothelial cells and vascular smooth muscle cells and promote the formation of new blood vessels (angiogenesis), all of which are processes involved in the growth and complication of atherosclerotic plaques. researchgate.net
Lipid Metabolism: this compound may contribute to atherosclerosis by altering lipid metabolism, for instance by up-regulating CD36 expression in macrophages, which facilitates the uptake of lipids and the formation of foam cells, a hallmark of atherosclerotic lesions. researchgate.net
Neuropeptide Y (NPY), a neurotransmitter whose expression is increased by this compound, also appears to play a role by promoting vasoconstriction, platelet aggregation, and inflammatory responses, thereby aggravating this compound-induced endothelial dysfunction. frontiersin.org
Gastrointestinal System Effects
This compound exerts a complex and often contradictory influence on the gastrointestinal (GI) system, contributing to both the exacerbation and, paradoxically, the amelioration of certain conditions. Its effects are mediated through interactions with nicotinic acetylcholine (B1216132) receptors (nAChRs) located in the central and peripheral nervous systems, including the enteric nervous system which governs GI function.
This compound has been shown to impact several key aspects of GI physiology. It can increase gastric acid and pepsinogen secretion, which are aggressive factors in the development of peptic ulcer disease. nih.govnih.gov Furthermore, this compound promotes duodenogastric reflux, where bile salts from the duodenum flow back into the stomach, further increasing the risk of gastric ulcers. nih.govnih.gov It also has the potential to alter gastric motility. nih.gov Specifically, it can delay the emptying of liquids from the stomach and abolish the powerful "housekeeping" contractions known as phase III of the migrating motor complex in the stomach. nih.govresearchgate.net
The compound also affects the protective mechanisms of the gastric mucosa. It can decrease the production of prostaglandins, which play a crucial role in mucosal defense, and reduce mucosal blood flow, both of which can make the stomach lining more susceptible to damage. nih.govnih.govresearchgate.net Additionally, this compound can inhibit the secretion of mucus, a key component of the protective barrier of the stomach. openpublichealthjournal.com
In the context of inflammatory bowel disease (IBD), this compound's effects are notably divergent. It is associated with a worsening of Crohn's disease, a condition that can affect any part of the GI tract. frontiersin.orghopkinsmedicine.org Conversely, this compound has been observed to have a beneficial effect on ulcerative colitis (UC), a form of IBD that primarily affects the colon. frontiersin.orgverywellhealth.comhealthline.com This has led to research into this compound as a potential therapeutic agent for UC. frontiersin.orgnih.gov The mechanisms behind this dual effect are not fully understood but may involve this compound's influence on the immune system and gut microbiome. healthline.com For instance, in ulcerative colitis, this compound has been found to inhibit pro-inflammatory cytokines in macrophages. frontiersin.org
This compound's interaction with Helicobacter pylori (H. pylori), a bacterium strongly linked to peptic ulcers, is another area of concern. Smoking, and by extension this compound, increases the risk of H. pylori infection. hopkinsmedicine.orgopenpublichealthjournal.com It may also potentiate the ulcer-causing effects of H. pylori. nih.gov
Immune System Modulation and Inflammatory Responses
This compound exerts a complex and multifaceted influence on the immune system, capable of producing both pro-inflammatory and anti-inflammatory effects. This paradoxical action is largely dependent on the specific immune cells involved, the concentration of this compound, and the underlying inflammatory context. The primary targets for this compound's immunomodulatory effects are the nicotinic acetylcholine receptors (nAChRs), which are expressed on a variety of immune cells, including macrophages, dendritic cells, lymphocytes, and neutrophils.
One of the most well-documented effects of this compound is its influence on the cholinergic anti-inflammatory pathway. Activation of the α7 subtype of nAChRs (α7-nAChR) on macrophages can inhibit the production and release of pro-inflammatory cytokines. This includes a reduction in tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), interleukin-6 (IL-6), and high mobility group box 1 (HMGB1). This anti-inflammatory action is a key reason for the observed beneficial effects of this compound in certain inflammatory conditions, such as ulcerative colitis.
However, the impact of this compound on the immune system is not uniformly suppressive. In different contexts, this compound can promote inflammation. For instance, in Crohn's disease, smoking is a known risk factor for disease exacerbation. Research suggests that this compound can have pro-inflammatory effects in this setting. The exact mechanisms for this discrepancy are still under investigation but may relate to differing expressions of nAChR subtypes in various tissues and disease states.
This compound also modulates the function of other critical immune cells. It can affect the maturation and function of dendritic cells, which are crucial for initiating adaptive immune responses. By altering dendritic cell activity, this compound can skew the subsequent T-cell response, potentially favoring a more anti-inflammatory or, conversely, a pro-inflammatory profile depending on the specific circumstances.
Furthermore, this compound has been shown to influence neutrophil activity. While some studies indicate that this compound can prolong neutrophil survival, which could contribute to inflammation, others suggest it can inhibit their migration to sites of inflammation. The net effect likely depends on the specific inflammatory milieu.
The dual nature of this compound's immunomodulatory properties is also evident in its effects on T-lymphocytes. The differentiation of T-helper (Th) cells into distinct subtypes, such as Th1, Th2, and Th17, is a critical determinant of the nature of an immune response. This compound has been shown to influence this differentiation process, which could explain its opposing effects in Th1-mediated diseases like Crohn's disease and Th2-mediated conditions.
Endocrine System Perturbations
This compound significantly impacts the endocrine system, leading to widespread physiological and pathophysiological changes. Its primary mode of action is through the stimulation of nicotinic acetylcholine receptors (nAChRs), which are widely distributed in the central and peripheral nervous systems, including on neuroendocrine cells. This stimulation triggers the release of a variety of hormones and neurotransmitters, disrupting normal endocrine function.
One of the most immediate and well-known endocrine effects of this compound is the activation of the adrenal medulla. This leads to a surge in the release of catecholamines, primarily epinephrine and norepinephrine. This "adrenaline rush" is responsible for many of the acute physiological effects of this compound, including increased heart rate, blood pressure, and respiration. This activation of the sympathoadrenal system also leads to the release of glucose from the liver and a decrease in insulin (B600854) production by the pancreas, resulting in a transient state of hyperglycemia. nih.gov
This compound also exerts a powerful influence on the hypothalamic-pituitary-adrenal (HPA) axis. It stimulates the release of corticotropin-releasing hormone (CRH) from the hypothalamus, which in turn triggers the secretion of adrenocorticotropic hormone (ACTH) from the pituitary gland. ACTH then acts on the adrenal cortex to stimulate the release of glucocorticoids, most notably cortisol. Chronic exposure to this compound can lead to a state of HPA axis dysregulation, which has been implicated in a range of stress-related disorders.
Beyond the adrenal and HPA axis, this compound affects the secretion of several other hormones. It can stimulate the release of vasopressin (also known as antidiuretic hormone or ADH) from the posterior pituitary, which can lead to fluid retention and increased blood pressure. This compound also influences the release of hormones from the anterior pituitary, including prolactin and growth hormone, although the effects can be complex and vary depending on the context of exposure.
In addition to its central effects, this compound can directly impact peripheral endocrine glands. For example, it can affect thyroid function, although the specific effects on thyroid hormone levels can be variable. There is also evidence to suggest that this compound can influence the reproductive endocrine system, potentially affecting the levels of sex hormones such as testosterone (B1683101) and estrogen.
The endocrine-disrupting properties of this compound have significant pathophysiological implications. The chronic elevation of catecholamines and glucocorticoids can contribute to an increased risk of cardiovascular disease, metabolic syndrome, and type 2 diabetes. Dysregulation of the HPA axis is also linked to mood disorders such as anxiety and depression. Furthermore, the effects of this compound on reproductive hormones may contribute to fertility issues.
Carcinogenic Potential and Tumorigenesis Mechanisms
While the primary carcinogens in tobacco smoke are compounds other than this compound, a growing body of evidence indicates that this compound itself possesses carcinogenic potential and plays a significant role in the process of tumorigenesis. nih.gov this compound is not classified as a direct carcinogen in the same vein as substances like benzo[a]pyrene, but it contributes to cancer development and progression through several indirect mechanisms. It can be metabolized into nitrosamines, such as N'-nitrosonorthis compound (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), which are potent carcinogens.
Beyond its metabolic conversion, this compound directly influences cellular processes that are fundamental to the development and spread of cancer. It achieves this by binding to and activating nicotinic acetylcholine receptors (nAChRs), which are aberrantly expressed in a variety of cancer cells, including those of the lung, pancreas, breast, and colon. The activation of these receptors by this compound can trigger a cascade of downstream signaling pathways that promote cancer.
The following subsections will delve into the specific mechanisms by which this compound contributes to tumorigenesis, focusing on its influence on cell proliferation and angiogenesis, its modulation of apoptotic pathways, and its role in conferring resistance to chemotherapeutic agents. These multifaceted actions underscore this compound's significant contribution to the cancer risk associated with tobacco use.
Influence on Cell Proliferation and Angiogenesis
This compound plays a crucial role in promoting two of the essential hallmarks of cancer: sustained proliferative signaling and the induction of angiogenesis. By activating nicotinic acetylcholine receptors (nAChRs) on tumor cells, this compound can stimulate a number of signaling pathways that drive uncontrolled cell growth.
Upon binding to nAChRs, particularly the α7 subtype, this compound can activate several downstream mitogenic pathways. These include the mitogen-activated protein kinase (MAPK) pathway, the phosphoinositide 3-kinase (PI3K)/Akt pathway, and the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Activation of these pathways leads to the transcription of genes that are critical for cell cycle progression and proliferation, such as cyclins and cyclin-dependent kinases (CDKs). This effectively overrides the normal regulatory checkpoints of the cell cycle, leading to unchecked cell division.
Furthermore, this compound has been shown to transactivate epidermal growth factor receptors (EGFRs), even in the absence of their natural ligands. This transactivation further amplifies the pro-proliferative signals through the MAPK and PI3K/Akt pathways. The result is a synergistic stimulation of cell growth, contributing to the expansion of the tumor mass.
In addition to promoting cell proliferation, this compound is a potent inducer of angiogenesis, the process by which new blood vessels are formed from pre-existing ones. Angiogenesis is essential for tumors to grow beyond a certain size, as it supplies them with the oxygen and nutrients they need to survive and metastasize.
This compound stimulates angiogenesis by promoting the release of pro-angiogenic factors from both tumor cells and endothelial cells. These factors include vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). This compound upregulates the expression of VEGF by activating the PI3K/Akt and MAPK pathways, as well as through the stabilization of the hypoxia-inducible factor-1α (HIF-1α) protein.
Once released, these angiogenic factors bind to their receptors on nearby endothelial cells, triggering their proliferation, migration, and differentiation to form new blood vessels. This compound can also directly stimulate endothelial cell proliferation and migration by activating nAChRs on these cells.
The combined effects of increased cell proliferation and enhanced angiogenesis create a highly favorable microenvironment for tumor growth and progression. By stimulating these two critical processes, this compound significantly contributes to the carcinogenic effects associated with tobacco use.
Modulation of Apoptotic Pathways
Apoptosis, or programmed cell death, is a crucial physiological process that eliminates damaged or unwanted cells, thereby preventing the development of cancer. This compound can promote tumorigenesis by interfering with this fundamental process, allowing cancer cells to survive and proliferate when they would normally be targeted for destruction.
This compound's anti-apoptotic effects are primarily mediated through the activation of pro-survival signaling pathways and the inhibition of pro-apoptotic factors. The phosphoinositide 3-kinase (PI3K)/Akt pathway plays a central role in this process. Upon activation by this compound through nicotinic acetylcholine receptors (nAChRs), Akt phosphorylates and inactivates several pro-apoptotic proteins.
One of the key targets of Akt is the Bcl-2-associated death promoter (BAD) protein. Phosphorylation of BAD prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL. This leaves Bcl-2 and Bcl-xL free to suppress the activity of pro-apoptotic Bcl-2 family members like Bax and Bak, ultimately preventing the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade that executes apoptosis.
In addition to modulating the Bcl-2 family of proteins, this compound has been shown to influence other components of the apoptotic machinery. For instance, it can lead to the upregulation of survivin, a member of the inhibitor of apoptosis protein (IAP) family. Survivin can directly inhibit the activity of caspases, the key executioners of apoptosis, thereby blocking the final steps of the cell death program.
This compound can also interfere with the extrinsic apoptotic pathway, which is initiated by the binding of death ligands, such as Fas ligand (FasL) and tumor necrosis factor-alpha (TNF-α), to their corresponding death receptors on the cell surface. While the mechanisms are still being fully elucidated, there is evidence to suggest that this compound can downregulate the expression of death receptors or interfere with the downstream signaling cascade that is triggered by their activation.
By disrupting these apoptotic pathways, this compound creates a permissive environment for the survival and accumulation of genetically damaged cells, which is a critical step in the initiation and progression of cancer. This ability to evade apoptosis is a key mechanism by which this compound contributes to its carcinogenic potential.
Role in Resistance to Chemotherapeutic Agents
A significant aspect of this compound's contribution to cancer pathophysiology is its ability to confer resistance to various chemotherapeutic agents. This chemoresistance poses a major challenge in cancer treatment, leading to therapeutic failure and poorer patient outcomes. This compound achieves this through a variety of mechanisms, many of which are extensions of its pro-survival and anti-apoptotic effects.
One of the primary ways this compound promotes chemoresistance is by upregulating the expression of anti-apoptotic proteins, such as Bcl-2 and survivin. As discussed in the previous section, these proteins block the intrinsic apoptotic pathway, which is a common mechanism of action for many chemotherapeutic drugs. By bolstering these anti-apoptotic defenses, this compound makes cancer cells less susceptible to the cytotoxic effects of chemotherapy.
The activation of pro-survival signaling pathways, particularly the PI3K/Akt and MAPK/ERK pathways, by this compound also plays a crucial role in chemoresistance. These pathways can promote cell survival in the face of chemotherapy-induced stress and damage. For example, Akt can phosphorylate and inactivate pro-apoptotic proteins, while ERK can promote the expression of genes involved in cell survival and proliferation.
Furthermore, this compound has been shown to enhance the expression and activity of drug efflux pumps, such as P-glycoprotein (P-gp), which is a member of the ATP-binding cassette (ABC) transporter family. These pumps are located in the cell membrane and actively transport a wide range of chemotherapeutic drugs out of the cancer cell, thereby reducing their intracellular concentration and efficacy.
This compound can also promote chemoresistance by stimulating the epithelial-mesenchymal transition (EMT). EMT is a cellular program that is associated with increased cell motility, invasion, and resistance to apoptosis and chemotherapy. By inducing EMT, this compound can generate a subpopulation of cancer cells that are inherently more resistant to treatment.
The clinical implications of these findings are significant. For cancer patients who continue to smoke or use this compound replacement products, the presence of this compound can undermine the effectiveness of their chemotherapy regimens. This highlights the importance of smoking and this compound cessation as an integral part of cancer therapy.
Other Organ System Pathophysiologies
This compound's impact extends beyond the more commonly discussed organ systems, influencing the pathophysiology of the renal, musculoskeletal, integumentary, and immune systems.
Renal System
This compound is implicated in the progression of chronic kidney disease (CKD). nih.gov In human subjects, this compound can induce transient increases in blood pressure, which are accompanied by reductions in the glomerular filtration rate and effective renal plasma flow. nih.gov Clinical studies have established a strong correlation between smoking and the worsening of CKD in patients with pre-existing conditions like diabetes and hypertension. nih.gov
Experimental models have further elucidated the detrimental effects of this compound on the kidneys. In animal studies, this compound administration has been shown to increase the severity of renal injury in conditions such as acute kidney injury, diabetic nephropathy, and acute nephritis. nih.govnih.gov The mechanisms underlying these effects are multifaceted, involving the activation of non-neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α7-nAChR subunit, which are expressed in the kidney. nih.govnih.gov Blockade of this receptor has been shown to ameliorate the adverse effects of this compound in animal models of CKD. nih.gov
This compound promotes mesangial cell proliferation and hypertrophy and is associated with increased generation of reactive oxygen species and the activation of pro-fibrotic pathways, such as an increase in transforming growth factor (TGF)-β. nih.govnih.gov Furthermore, this compound has a toxic effect on podocytes, which are crucial for the kidney's filtration function, leading to increased proteinuria and kidney damage in diabetic mice. miami.edu This damage is associated with a higher expression of the inflammatory enzyme COX2 and signs of oxidative stress. miami.edu
Interestingly, some studies have reported seemingly contradictory findings. For instance, long-term oral this compound administration in a rat model of spontaneous proteinuria was found to preserve kidney function, reduce proteinuria, and decrease renal inflammation. physiology.orgoup.com These renoprotective effects, however, may be specific to the animal model and the mode of administration. oup.com
Table 1: Effects of this compound on the Renal System
| Finding | Effect of this compound | Associated Conditions/Mechanisms | References |
|---|---|---|---|
| Hemodynamic Changes | Transient increase in blood pressure, reduction in glomerular filtration rate and renal plasma flow. | - | nih.gov |
| Chronic Kidney Disease | Worsens the progression of CKD. | Associated with diabetes, hypertension, and post-kidney transplant. nih.gov | nih.gov |
| Renal Injury (Animal Models) | Increases severity of renal injury. | Acute kidney injury, diabetic nephropathy, acute nephritis. nih.govnih.gov | nih.govnih.gov |
| Cellular and Molecular Mechanisms | Promotes mesangial cell proliferation and hypertrophy; increases reactive oxygen species and TGF-β; toxic to podocytes. | Activation of α7-nAChR; increased COX2 expression and oxidative stress. nih.govnih.govmiami.edu | nih.govnih.govmiami.edu |
| Proteinuria | Increases proteinuria in diabetic mice. | Podocyte damage. miami.edu | miami.edu |
| Contradictory Findings (Animal Model) | Preserved kidney function and reduced proteinuria. | Specific rat model of spontaneous proteinuria. physiology.orgoup.com | physiology.orgoup.com |
Musculoskeletal System
This compound exerts a range of detrimental effects on the musculoskeletal system, contributing to an imbalance in bone turnover, which can lead to lower bone mass and an increased risk of osteoporosis and fractures. aaos.orgnih.gov Elderly individuals who smoke have a significantly higher likelihood of hip fractures compared to their non-smoking counterparts. aaos.orgucihealth.org
The mechanisms behind this compound's impact on bone health are both direct and indirect. nih.gov this compound directly slows the production of osteoblasts, the cells responsible for bone formation. aaos.orgucihealth.org At high concentrations, it can inhibit osteoblast production, leading to cell death. nih.gov It also impairs angiogenesis, which is crucial for bone metabolism. nih.gov Indirectly, this compound decreases the body's ability to absorb calcium from the diet, a mineral essential for bone mineralization. aaos.orgucihealth.org Furthermore, this compound appears to accelerate the breakdown of estrogen, a hormone vital for maintaining a strong skeleton in both women and men. aaos.org
In addition to its effects on bone, this compound negatively influences other components of the musculoskeletal system. It has been associated with an increased risk of rotator cuff tears, with tears in smokers being nearly twice as large as those in non-smokers. thecenteroregon.com It is also linked to a higher incidence of overuse injuries like bursitis and tendonitis. thecenteroregon.com this compound impairs the healing of soft tissue wounds by impeding the migration of fibronectin, collagen, and elastin, which are essential for the formation of granulation tissue. ua.edu
Table 2: Pathophysiological Impacts of this compound on the Musculoskeletal System
| Affected Area | Pathophysiological Effect | Mechanism | References |
|---|---|---|---|
| Bone Metabolism | Slows production of osteoblasts (bone-forming cells). | Direct toxic effect on osteoblasts. aaos.orgucihealth.org | aaos.orgucihealth.org |
| Decreases calcium absorption from the diet. | Altered gastrointestinal absorption. aaos.orgucihealth.org | aaos.orgucihealth.org | |
| Accelerates estrogen breakdown. | Alteration of sex hormone metabolism. aaos.org | aaos.org | |
| Leads to lower bone mass and increased fracture risk. | Imbalance in bone turnover. aaos.orgnih.gov | aaos.orgnih.gov | |
| Fracture Healing | Delays fracture healing. | Harmful effects on bone-forming cells. aaos.org | aaos.org |
| Soft Tissues (Tendons, Ligaments) | Increased risk of rotator cuff tears and overuse injuries. | Poor quality of tendon tissue. thecenteroregon.com | thecenteroregon.com |
| Impairs soft tissue wound healing. | Impeded migration of fibronectin, collagen, and elastin. ua.edu | ua.edu | |
| Intervertebral Discs | Causes degeneration of the cellular matrix. | Creates a hypoxic environment and inhibits extracellular matrix synthesis. ua.edu | ua.edu |
Integumentary System (Skin)
This compound has significant adverse effects on the skin, impacting wound healing, promoting premature aging, and potentially exacerbating certain skin diseases. medicalnewstoday.comrenu.doctor A primary mechanism through which this compound affects the skin is by causing vasoconstriction of blood vessels in the skin's outermost layers. therapeuticaesthetics.cadermnetnz.org This narrowing of blood vessels reduces blood flow, depriving the skin of necessary oxygen and nutrients, which can lead to tissue ischemia. therapeuticaesthetics.cadermnetnz.org
This compound also contributes to premature skin aging and the formation of wrinkles. therapeuticaesthetics.ca It stimulates the production of matrix metalloproteinase, an enzyme that degrades collagen, a key protein for skin elasticity. therapeuticaesthetics.ca Additionally, this compound can alter the structure and function of fibroblasts, the cells that produce collagen. medicalnewstoday.comrenu.doctor This leads to a loss of skin firmness and the development of saggy skin and deeper wrinkles. therapeuticaesthetics.ca this compound also promotes the formation of melanocytes, which can result in age spots and uneven skin pigmentation. medicalnewstoday.comrenu.doctor
Table 3: Effects of this compound on the Integumentary System
| Effect | Pathophysiological Mechanism | Clinical Consequence | References |
|---|---|---|---|
| Impaired Wound Healing | Causes vasoconstriction, reducing blood flow and oxygen supply. | Delayed healing, increased risk of infection, tissue necrosis. therapeuticaesthetics.cadermnetnz.orgwoundcentrics.com | therapeuticaesthetics.cadermnetnz.orgwoundcentrics.com |
| Decreases collagen synthesis and deposition. | Poor wound strength. dermnetnz.orgskintherapyletter.com | dermnetnz.orgskintherapyletter.com | |
| Delays keratinocyte migration and angiogenesis. | Slower wound closure. dermnetnz.org | dermnetnz.org | |
| Premature Skin Aging | Stimulates production of matrix metalloproteinase, which degrades collagen. | Formation of wrinkles and loss of skin elasticity. therapeuticaesthetics.ca | therapeuticaesthetics.ca |
| Alters the structure and function of fibroblasts. | Reduced skin firmness and tightness. medicalnewstoday.comrenu.doctor | medicalnewstoday.comrenu.doctor | |
| Promotes melanocyte formation. | Development of age spots and uneven skin tone. medicalnewstoday.comrenu.doctor | medicalnewstoday.comrenu.doctor | |
| Skin Diseases | Associated with palmoplantar pustulosis. | Strong association with current and past smokers. medicalnewstoday.com | medicalnewstoday.com |
Immune System
This compound exerts complex and often contradictory effects on the immune system, acting as both an anti-inflammatory and a pro-inflammatory agent depending on the context, concentration, and duration of exposure. nih.govresearchgate.net It modulates both innate and adaptive immunity. nih.govnih.gov
A significant body of research points to the immunosuppressive properties of this compound. nih.govnih.gov It can alter the function of macrophages, a key component of the innate immune system, shifting them from a defensive state to one that can support tumor growth. usahealthsystem.com this compound has been shown to suppress the immune system by reducing the secretion of certain inflammatory antibodies and cytokines. nih.gov In animal models, chronic this compound treatment led to a significant loss of antibody responses and T-cell proliferation. nih.gov This immunosuppressive effect is partly mediated through the activation of the α7 nicotinic acetylcholine receptor (α7-nAChR), which can trigger an anti-inflammatory response. researchgate.netnih.gov This cholinergic anti-inflammatory pathway provides a link between the nervous and immune systems. nih.gov
Conversely, some studies suggest that this compound can have pro-inflammatory effects. It has been found to activate neutrophils, a type of white blood cell, causing them to release molecules that lead to increased inflammation. cleartheair.org.hk this compound can also increase the secretion of certain inflammatory cytokines like IL-1β and IL-18. nih.govresearchgate.net This dual role suggests that this compound's influence on the immune system is highly nuanced. For instance, while it may offer therapeutic potential for certain autoimmune diseases due to its anti-inflammatory properties, it can also weaken the immune response to infections and cancer. nih.govresearchgate.netusahealthsystem.com
Table 4: Modulatory Effects of this compound on the Immune System
| Effect Type | Cellular/Molecular Target | Observed Outcome | References |
|---|---|---|---|
| Immunosuppressive/Anti-inflammatory | Macrophages | Alters function, converting them from "defenders" to a state that may support tumor growth. | usahealthsystem.com |
| T-cells | Reduces proliferation and T-cell receptor signaling. | nih.govnih.gov | |
| B-cells | Suppresses antibody production and secretion. | nih.gov | |
| Cytokine Secretion | Reduces secretion of some inflammatory cytokines. | nih.gov | |
| α7-nAChR | Activation leads to an anti-inflammatory state. | researchgate.netnih.gov | |
| Dendritic Cells | Lowers endocytic and phagocytic activities. | nih.gov | |
| Pro-inflammatory | Neutrophils | Activates neutrophils, leading to increased inflammation. | cleartheair.org.hk |
| Cytokine Secretion | Increases secretion of IL-1β and IL-18. | nih.govresearchgate.net |
Nicotine S Modulation of Cognitive and Behavioral Functions Beyond Addiction
Enhancement of Attention and Concentration
Nicotine (B1678760) has been associated with improvements in attention and concentration. Research suggests that this compound can enhance sustained attention and reduce distractibility. allwhiteonline.ltnih.gov This effect is thought to be a result of this compound's influence on neurotransmitters, particularly the activation of norepinephrine (B1679862) release in brain regions like the locus coeruleus, which is linked to alertness and arousal. hubermanlab.com Additionally, this compound significantly increases acetylcholine (B1216132) levels, a neurotransmitter crucial for attention and concentration. hubermanlab.com Studies, including those using tasks like the rapid visual information processing (RVIP) task, have shown dose-dependent enhancements in sustained attention with this compound administration in non-smokers. usf.edu
Effects on Learning and Memory Processes (e.g., Working Memory, Episodic Memory)
The impact of this compound on learning and memory processes has been a subject of numerous studies. Preclinical models and human research indicate that this compound can have cognitive-enhancing effects, including improvements in working memory and episodic memory. ventusmedical.comjosam.org this compound's influence on working memory has been observed in both human and animal studies, although some research in human non-smokers has shown enhancement in attention tasks but not consistently in working memory. usf.edu In contrast, studies with non-human animals have demonstrated robust enhancements of working memory. usf.edu Research using tasks like the 16-arm radial maze in rats has shown that acute this compound administration preferentially improves working memory compared to reference memory. researchgate.net The hippocampus, a brain region critical for learning and memory with a rich supply of cholinergic neurons and nAChRs, is considered a likely target for these effects. researchgate.net Long-term potentiation (LTP), a process important for memory formation, can be induced by presynaptic nAChR activation in reward centers, potentially contributing to the enduring effects of this compound. uchicago.edu
Influence on Mood, Stress Response, and Affective States
This compound has been reported to influence mood, stress response, and affective states. It is suggested to have a mood-modulating effect and can increase alertness while potentially improving sleep quality. ventusmedical.com Some individuals report using smoking as a means of "self-medication" to reduce stress, although studies also indicate that smoking can worsen stress and anxiety in the long term due to withdrawal symptoms. psychologs.com The relationship between this compound and mood appears complex and may be state-dependent, where the baseline mood state can influence the affective response to this compound. researchgate.net There is a hypothesis that this compound could potentially stabilize mood in individuals with affective disorders. researchgate.net
Anxiolytic Properties
Evidence suggests that this compound may possess anxiolytic properties, particularly at lower doses. farmaciajournal.com Studies in rats using models like the elevated plus maze and potentiated startle have indicated that this compound can reduce anxiety-like behaviors. farmaciajournal.combbk.ac.uk The observed anxiolytic profile in the potentiated startle paradigm in rats was comparable to that of established anxiolytic drugs like chlordiazepoxide and did not appear to be solely due to psychostimulant effects. bbk.ac.uk The mechanisms underlying these potential anxiolytic effects are thought to involve neural systems distinct from those targeted by benzodiazepines. nih.gov Inhibition of fatty acid amide hydrolase (FAAH), an enzyme involved in the endocannabinoid system, which has been linked to anxiety and depression, may also represent a strategy related to this compound's effects on mood. pasteur.fr
Antidepressant-like Effects
A number of studies have explored the antidepressant-like effects of this compound. Clinical and preclinical evidence suggests a role for nAChRs in major depression. nih.goveuropeanreview.org In both humans and rodents, this compound has been shown to ameliorate depressive symptoms or produce antidepressant-like effects in various models. nih.goveuropeanreview.org For instance, studies using the forced swimming test and tail suspension test in mice have demonstrated antidepressant-like effects of this compound, although the results can vary depending on the mouse strain. nih.gov this compound administration has been shown to restore changes in monoamine neurotransmitters like serotonin (B10506), norepinephrine, and dopamine (B1211576) in brain regions such as the cortex and hippocampus in animal models of depression, suggesting a potential mechanism for its antidepressant-like effects. europeanreview.org
Modulation of Social Functioning
The modulation of social functioning by this compound is an area of ongoing research. Studies in animal models, such as prenatal this compound exposure (PNE) in mice, have indicated deficits in social interaction. bohrium.com These deficits were observed alongside other behavioral phenotypes and decreased neurogenesis in the hippocampus, a region linked to emotional and social behaviors. bohrium.com While some research suggests that this compound might improve deficits in social cognition in specific populations by activating relevant brain circuits, other studies have not found significant differences in general cognitive functioning, including non-social cognition, between this compound users and non-users in certain clinical groups. researchgate.net
Analgesic Properties and Pain Perception Modulation
This compound has been reported to possess analgesic properties and modulate pain perception. uchicago.eduresearchgate.net Studies have demonstrated the effectiveness of this compound and nAChR agonists in reducing pain in various animal models, including those for neuropathic pain. nih.gov The alpha4 nAChR subunit is considered crucial for this compound-elicited analgesia. nih.gov Nicotinic agonists can be effective when administered systemically, intracerebroventricularly, or intrathecally. nih.gov Research suggests that primary afferent cholinergic neurons may exert a tonic inhibition of spinal pain through nAChR activation, and this compound administration could potentially restore this inhibition. nih.gov In human studies, the effects of this compound on pain perception can be inconsistent across different pain models. nih.gov However, some studies have shown that this compound can reduce pain ratings in specific pain paradigms, although the mechanisms, such as mediation by peak alpha frequency, are still being investigated. elifesciences.org this compound's influence on trigeminal pain processing has also been examined, with findings suggesting modulation at both brainstem and supraspinal levels. nih.gov
Therapeutic Potential of Nicotine and Nicotinic Receptor Modulators
Neurodegenerative Disorders
Neurodegenerative diseases are characterized by the progressive loss of neuronal function. The cholinergic system, which utilizes acetylcholine (B1216132) as a neurotransmitter and interacts with nAChRs, is often impaired in these conditions. mdpi.comfrontiersin.org Modulating nAChR activity presents a potential strategy to mitigate neuronal damage and improve symptoms.
Therapeutic Strategies for Alzheimer's Disease
Alzheimer's disease (AD) is marked by a significant reduction in nAChR expression in the brain, particularly affecting areas critical for learning and memory like the hippocampus and prefrontal cortex. mdpi.combenthamscience.com Dysfunction or loss of α7 nAChRs is specifically linked to AD pathology and cognitive impairment, as these receptors are involved in regulating amyloid-beta (Aβ) production, a hallmark of AD. benthamscience.comconsensus.app
Therapeutic strategies for AD involving nicotinic modulation focus on enhancing the function of remaining nAChRs. Agonists and positive allosteric modulators (PAMs) of α7 nAChRs have shown promise in preclinical studies by reducing Aβ accumulation, promoting microglial Aβ clearance, and improving memory and cognition in animal models. consensus.app Activation of α7 nAChRs can enhance neurotransmitter release, synaptic plasticity, and cognitive processes. consensus.app
While preclinical findings are encouraging, clinical trial results in humans have been mixed, showing some evidence of cognitive benefit but lacking robust, consistent effects. consensus.app Some clinical trials have reported improvements in attention and memory with α7 nAChR agonists. benthamscience.comconsensus.app Additionally, positive allosteric modulators of α7 nAChRs have demonstrated the ability to enhance the cognitive effects of existing AD medications in animal models, suggesting their potential as adjunct therapies. consensus.app
Therapeutic Strategies for Parkinson's Disease (e.g., α7-nAChR targets)
Parkinson's disease (PD) is characterized by the degeneration of dopaminergic neurons in the substantia nigra. acs.org Accumulating evidence suggests that CNS α7 nAChRs are important targets for developing therapeutic approaches for PD. mdpi.comnih.gov α7 nAChRs are involved in modulating dopamine (B1211576) release and inflammatory responses, positioning them as a promising pharmacological target. mdpi.com
Preclinical studies indicate that α7-nAChR activation can mitigate dopaminergic neurodegeneration, improve L-dopa-induced dyskinesia (a side effect of standard PD treatment), and reduce neuroinflammation. mdpi.comnih.gov α7 nAChR agonists and PAMs have demonstrated neuroprotective and anti-inflammatory effects in animal models of PD. mdpi.com Positive allosteric modulators are considered to offer advantages over direct agonists by enhancing receptor activity while potentially minimizing desensitization. mdpi.com
Clinical trials with nicotine (B1678760) patches have shown symptomatic improvements in PD patients, including reductions in motor symptoms and mitigation of L-dopa-induced dyskinesia by modulating dopamine release through α7-nAChR activity. mdpi.com Research also suggests that targeting α7 nAChRs may be a viable therapeutic target for both ameliorating PD progression and managing dyskinesia. acs.org Furthermore, α7 nAChRs are expressed on peripheral immune cells, and their activation can inhibit the release of pro-inflammatory cytokines via the cholinergic anti-inflammatory pathway. acs.org
Studies in animal models have shown that both α7 and β2* nAChR agonists can reduce nigrostriatal damage, suggesting their potential as disease-modifying agents for the motor symptoms in PD. nih.gov
Psychiatric and Neurodevelopmental Conditions
Nicotinic receptor dysfunction has been implicated in several psychiatric and neurodevelopmental disorders. Modulation of nAChR activity is being investigated as a means to alleviate symptoms associated with these conditions.
Schizophrenia Symptom Modulation
Schizophrenia is associated with cognitive deficits, including impairments in attention and working memory. pnas.orgoup.com Studies suggest a significant role of α7 nAChRs in schizophrenia, and their modulation is considered a potential therapeutic strategy. pnas.orgoup.com Deficits in α7 nAChR expression and function are associated with cognitive impairment in schizophrenia. pnas.org
Activation of α7 nAChRs has shown potential in correcting sensory-gating deficits and improving working memory in rodent models. pnas.org In patients with schizophrenia, this compound has been shown to improve performance on attention and working memory tasks. oup.com The high prevalence of smoking among individuals with schizophrenia has led to the hypothesis that this compound may be used as a form of self-medication to alleviate symptoms, including negative symptoms and cognitive deficits, and potentially decrease the side effects of antipsychotic drugs. bibliotekanauki.pluky.edu
Research exploring nicotinic receptor neurobiology for treating cognitive deficits in schizophrenia has focused on the α7 nAChR as a potential therapeutic target. oup.com Compounds targeting α7 nAChRs, such as partial agonists and positive allosteric modulators, have been evaluated in clinical trials for cognitive dysfunction in schizophrenia. oup.com While some early trials showed promise, larger phase 3 trials have not yet yielded a drug targeting nicotinic systems that has succeeded in consistently improving cognition in schizophrenia. oup.com
Data from studies on nicotinic agonists in schizophrenia:
| Compound | Target nAChR Subtype | Observed Effects (Preclinical/Clinical) | Source |
| Compound 6 | α7 nAChR (PAM) | Corrects sensory-gating deficits, improves working memory (rodents) | pnas.org |
| PNU-120596 | α7 nAChR (PAM) | Reverses sensory-gating deficits (rodents) | pnas.org |
| DMXB-A (GTS-21) | α7 nAChR (Partial Agonist) | Potential therapeutic effects on cognitive dysfunction (clinical trials) | oup.com |
| Encenicline (EVP-6124) | α7 nAChR (Partial Agonist) | Evaluated in late phase clinical testing for cognitive dysfunction | oup.com |
| AQW051 | α7 nAChR (Partial Agonist) | Promising results in early clinical trials, modifies neuronal activity | oup.com |
| ABT-126 | α7 nAChR (Partial Agonist) | Improved cognition in nonsmokers with schizophrenia (phase 2) | oup.com |
| This compound | Various nAChRs | Improves attention and working memory (patients with schizophrenia) | oup.com |
Attention-Deficit/Hyperactivity Disorder (ADHD) Symptom Alleviation
ADHD is associated with various cognitive deficits, including issues with attention, working memory, and response inhibition. nih.govfarmlandbirds.net The known effects of this compound on cognition have spurred research into the therapeutic potential of nicotinic agents for ADHD. researchgate.netnih.gov Clinical studies suggest that stimulating nAChRs can alleviate symptoms and improve executive function in ADHD. nih.gov
Trials involving this compound and novel nicotinic agonists have shown evidence for symptom improvement in adult ADHD. nih.gov Improvements have been reported in cognitive function, emotion lability, self-esteem, irritability, and depressive symptoms. nih.gov The available literature suggests that stimulating α4β2 nicotinic receptors, in particular, has benefits to core aspects of cognition affecting many individuals with ADHD, including response inhibition, variability in reaction time, and executive function. nih.gov Acute effects of this compound on cognition in ADHD have been noted in multiple studies. nih.govnih.gov
In small controlled trials, this compound patches have produced modest reductions in ADHD symptoms and improvements in reaction time. nih.gov Studies in adolescents with ADHD have also demonstrated positive neuropsychological effects with this compound treatment, similar to those seen with methylphenidate. nih.gov
Depression Management
Nicotinic acetylcholine receptor agonists, including this compound, are being explored as a potential novel therapeutic approach for depression, particularly in late-life depression which is often characterized by poor response to current antidepressants and cognitive dysfunction. nih.govnih.gov Both preclinical and preliminary clinical studies suggest that nAChR agonists can improve depressive behavior in animal models and improve mood in depressed individuals. nih.gov
This compound has been reported to benefit depressive symptoms in depressed non-smokers. nih.gov Small trials have indicated that transdermal this compound can decrease depression symptoms and improve attention. nih.govnih.gov One small randomized controlled trial demonstrated decreased depression severity after 8 days of transdermal this compound. nih.gov Another small trial suggested potential long-term antidepressant efficacy comparable to fluoxetine. nih.gov
The potential benefits of nAChR agonists in depression may be mediated by their effects on neural network function and connectivity, potentially opposing or reversing network changes observed in depression. nih.gov this compound releases dopamine in the mesolimbic reward pathway, which can elevate mood and improve well-being. racgp.org.au It also increases the bioavailability of serotonin (B10506), acting similarly to some antidepressant drugs. racgp.org.au
Cotinine (B1669453), a primary metabolite of this compound, has also shown promise in reducing depression and memory loss in animal models, suggesting potential benefits for conditions associated with chronic stress and depression. va.gov
Data from clinical trials of transdermal this compound in Late-Life Depression (LLD):
| Study Type | Participants (Non-smokers) | Duration | Key Findings | Source |
| Open-label trial | 15 older adults with LLD | 12 weeks | Robust response (86.7%) and remission rates (53.3%), improvement in depression severity starting at week 3. | nih.gov |
| Open-label trial | Not specified | 4 days | Decreased depression symptoms, increased REM sleep time. | nih.gov |
| Randomized controlled trial | Not specified | 8 days | Effect on depression severity did not differ significantly from placebo. | nih.gov |
| Randomized controlled trial | Not specified | 4 weeks | Decreased depression severity after 8 days. | nih.gov |
| Randomized controlled trial | Not specified | 8 months | Long-term antidepressant efficacy comparable to fluoxetine. | nih.gov |
Pain Management Strategies
Research suggests that nicotinic receptors are involved in modulating pain pathways in both the spinal cord and supraspinal areas. nih.govresearchgate.net While the precise cellular mechanisms underlying nAChR-mediated analgesia are still being elucidated, evidence indicates that these receptors are present along ascending and descending nociceptive pathways. nih.gov
Specific nAChR subtypes, such as α7 and α9α10, have been implicated as promising therapeutic targets for chronic pain management. mdpi.comnih.gov Activation of α7 nAChRs, particularly through the cholinergic anti-inflammatory pathway, is thought to contribute to analgesic properties. mdpi.comnih.gov Studies have shown that this compound can produce antinociception in animal models, and this effect may be mediated, in part, by α7 nAChRs. nih.govnih.govnih.goveneuro.orgfrontiersin.org For instance, this compound has been shown to alleviate osteoarthritis pain and reverse mechanical allodynia in inflammatory pain models in an α7 nAChR-dependent manner. nih.goveneuro.orgfrontiersin.org
Furthermore, inhibition of α9-containing nAChRs is being investigated as a potential mechanism for neuropathic pain relief, although the exact molecular mechanisms are not yet fully understood. mdpi.com Animal studies using α-conotoxins, which are selective inhibitors of α9-containing nAChRs, have shown promise in alleviating neuropathic pain. mdpi.com
Research also indicates that allosteric modulation of α7 nAChRs may offer a strategy for addressing the affective components of visceral pain. nih.gov
Anti-inflammatory Applications
This compound and nAChR activation have been shown to exert anti-inflammatory effects, primarily mediated through the cholinergic anti-inflammatory pathway. mdpi.comnih.govnih.govfrontiersin.orgijbs.com This pathway involves the vagus nerve and the activation of α7 nAChRs on immune cells, leading to the inhibition of pro-inflammatory cytokine production. mdpi.comnih.govfrontiersin.orgijbs.com
Activation of α7 nAChRs in macrophages, for example, has been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in response to inflammatory stimuli. mdpi.comnih.govfrontiersin.orgportlandpress.com This anti-inflammatory effect is associated with the inhibition of NF-κB-mediated transcription. nih.govportlandpress.com
Studies have demonstrated that this compound can reduce inflammation in various models of inflammatory diseases, including inflammatory bowel disease (ulcerative colitis), arthritis, sepsis, and endotoxemia. nih.govnih.govresearchgate.net this compound has been shown to inhibit the infiltration of pro-inflammatory monocytes and neutrophils in models of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis. mdpi.commscanada.ca This effect may be linked to the blockage of chemokines like CCL2 and CXCL2. mscanada.ca
While this compound generally exhibits anti-inflammatory properties in many contexts, it is important to note that it can also have pro-inflammatory effects in specific conditions, such as oral inflammation in the presence of certain microorganisms. nih.govnih.govresearchgate.net
Mechanisms of Action of this compound-Based Pharmacotherapies for Addiction
This compound addiction is primarily driven by the activation of nAChRs in the brain's reward pathways, particularly those containing the α4β2 subtypes. tandfonline.comnih.govdovepress.combioline.org.br this compound binding to these receptors leads to the release of dopamine, contributing to the reinforcing effects of smoking. nih.govdovepress.combioline.org.brwikipedia.org Pharmacotherapies for this compound addiction aim to modulate these receptors to reduce withdrawal symptoms and attenuate the rewarding effects of this compound. tandfonline.comdovepress.combioline.org.brresearchgate.net
Partial Agonists and Their Receptor Selectivity
Partial agonists of nAChRs, such as varenicline (B1221332), are a class of drugs used in smoking cessation treatment. tandfonline.combioline.org.brresearchgate.net These compounds bind to nAChRs and produce a lower level of receptor activation compared to full agonists like this compound. wikipedia.orgtandfonline.comdovepress.comfda.govpfizermedicalinformation.com
Varenicline exhibits high affinity and selectivity for α4β2 nAChRs. tandfonline.comfda.govpfizermedicalinformation.com It also acts as a high-affinity partial agonist at α6β2-containing nAChRs, which are also implicated in this compound dependence. tandfonline.comnih.gov By partially activating α4β2 receptors, varenicline can help to alleviate this compound withdrawal symptoms by causing a moderate release of dopamine. tandfonline.comdovepress.combioline.org.brresearchgate.netbioline.org.br Simultaneously, its binding to these receptors prevents this compound from binding, thereby reducing the reinforcing effects of smoking if a person relapses. tandfonline.comdovepress.combioline.org.brfda.govpfizermedicalinformation.combioline.org.br
Studies have shown that varenicline is a more potent agonist than this compound at both α6β2* and α4β2* nAChRs in animal models, with lower EC50 values. nih.gov
Data on Varenicline Binding Affinity and Potency:
| Receptor Subtype | Varenicline Binding Affinity (Ki) | Varenicline Potency (EC50) | This compound Potency (EC50) |
| α4β2 | High affinity tandfonline.comfda.govpfizermedicalinformation.com | 0.086 μM (in rat/monkey striatum) nih.gov | 5.42 μM (in rat/monkey striatum) nih.gov |
| α6β2* | High affinity tandfonline.comnih.gov | 0.007 μM (in rat/monkey striatum) nih.gov | 0.19 μM (in rat/monkey striatum) nih.gov |
| α3β4 | >500-fold less potent than at α4β2 fda.govpfizermedicalinformation.com | - | - |
| α7 | >3500-fold less potent than at α4β2 fda.govpfizermedicalinformation.com | - | - |
| α1βγδ | >20,000-fold less potent than at α4β2 fda.govpfizermedicalinformation.com | - | - |
Note: EC50 values are from studies in rat and monkey striatum nih.gov. Binding affinity for α4β2 and α6β2 receptors was reported as high affinity tandfonline.comfda.govpfizermedicalinformation.comnih.gov. Selectivity is relative to α4β2 binding fda.govpfizermedicalinformation.com.
This compound Vaccines
This compound vaccines represent an immunological approach to treating this compound addiction. nih.govwikipedia.orgnih.govjscimedcentral.com The principle behind this compound vaccination is to stimulate the immune system to produce antibodies that bind to this compound in the bloodstream. nih.govwikipedia.orgnih.govjscimedcentral.com
This compound is a small molecule (162 Da) and does not typically induce an immune response on its own. nih.govnih.gov Therefore, in vaccine formulations, this compound is conjugated to a larger, immunogenic carrier protein (hapten-carrier conjugate). wikipedia.orgnih.gov When administered, the vaccine triggers the production of anti-nicotine antibodies. wikipedia.orgnih.govjscimedcentral.com
The mechanism of action involves these antibodies binding to this compound molecules upon smoking. wikipedia.orgnih.govjscimedcentral.comijbcp.com This binding forms large complexes that are unable to cross the blood-brain barrier effectively. wikipedia.orgnih.govijbcp.com By sequestering this compound in the periphery, the vaccine aims to reduce the amount of this compound reaching the brain and occupying nAChRs in the reward pathway. nih.govwikipedia.orgnih.govijbcp.com This attenuation or delay of the this compound peak in the brain is hypothesized to reduce the rewarding effects of smoking and thus aid in cessation and relapse prevention. nih.govnih.govjscimedcentral.comijbcp.com
The efficacy of this compound vaccines is thought to be dependent on achieving sufficient levels of anti-nicotine antibodies in the serum. nih.govjscimedcentral.comijbcp.com
Advanced Methodologies and Future Directions in Nicotine Research
Advanced In Vitro and In Vivo Model Systems
The study of nicotine's effects relies heavily on sophisticated model systems that can accurately mimic biological conditions. Advanced in vitro models are increasingly moving beyond simple 2D cell cultures to more physiologically relevant systems, such as organotypic 3D cultures and organ-on-a-chip technologies. These models, including lung-on-chip systems and co-cultures of various organ cell types, offer opportunities to characterize the effects of This compound (B1678760) and aerosols with greater relevance to native tissue and the possibility to emulate pharmacokinetics. frontiersin.org Dynamic exposure models are replacing static systems to better simulate real-world exposure scenarios. frontiersin.org High-content screening (HCS) is also employed to assess the biological impact of aerosols, providing in vitro evidence for reduced biological impacts from some this compound-containing products compared to cigarette smoke. frontiersin.org
In vivo research utilizes a variety of animal models, including rodents, fruit flies, and roundworms, which are valuable for studying the functional properties of nAChRs and the genetic basis of this compound dependence. nih.govfrontiersin.orgmdpi.com Genetically modified animals, such as knockout and knockin mice, have been particularly important for identifying the physiological and behavioral roles of individual nAChR subtypes. nih.gov More recently, genetically engineered rats are also being used to confirm findings from mouse models. frontiersin.org Despite their utility, correlating in vitro data to in vivo data remains challenging due to a lack of standardization in toxicity testing. tobaccoinduceddiseases.org
Neuroimaging Techniques (e.g., fMRI, PET) in Studying this compound Effects
Neuroimaging techniques provide non-invasive methods to study the neuroanatomical and neurofunctional correlates of this compound dependence in the human brain. nih.govduke.edu Positron emission tomography (PET) and functional magnetic resonance imaging (fMRI) are widely used to investigate the acute pharmacological effects of this compound, the effects of abstinence, and functional differences between smokers and non-smokers. nih.gov
PET studies have been used to evaluate the effects of cigarette smoking on dopamine (B1211576) release in brain reward areas and nicotinic receptor binding. nih.gov this compound administration has been shown to stimulate dopamine release in the ventral striatum, a region critical to reward signaling. nih.gov PET has also demonstrated regional cerebral blood flow (rCBF) changes following this compound administration, with some studies showing increases in areas like the thalamus and frontal lobes, while others report decreases in regions such as the cingulate and cerebellum. tandfonline.compsychiatryonline.org A pioneering PET study identified a dose-response for α4β2 nAChR occupancy following cigarette smoking, indicating high receptor occupancy even with a few puffs. nih.gov
fMRI studies measure changes in the blood oxygen level-dependent (BOLD) signal to assess regional brain activity. nih.govrsna.org These studies have shown that this compound can increase BOLD signals in subcortical and cortical regions associated with reward and cognitive functions. nih.gov fMRI has also been used to explore the effects of smoking abstinence, identifying functional brain correlates of increased reactivity to smoking-related cues and impaired concentration. nih.gov For example, decreased activation in the left dorsolateral prefrontal cortex (DLPFC) during abstinence has been associated with a higher likelihood of relapse. rsna.org Advanced computational techniques applied to fMRI data can reveal changes in distributed brain networks that mediate cognitive deficits. nih.gov
Neuroimaging studies comparing smokers and non-smokers have revealed differences such as less grey matter density in frontal brain regions and greater concentrations of nicotinic receptors in smokers. nih.govduke.edu Specifically, smokers have shown higher densities of α4β2 nicotinic receptors in the cerebral cortex and striatum. nih.gov
Genetic Engineering and Transgenic Animal Models in nAChR Research
Studies using genetically modified mice have identified nAChR subunits critical for this compound's activation of the brain's reward system, involving dopaminergic cell bodies in the ventral tegmental area and their projections to the nucleus accumbens. nih.gov For instance, β2-subunit knockout mice have provided significant insights into nAChR function in the mesolimbic system. nih.gov Knockin mice expressing hypersensitive nAChR subunits have helped address the "sufficiency" question regarding the role of specific subunits in particular brain areas. nih.gov The α5 nAChR subunit, encoded by the CHRNA5 gene, has been a focus of research due to its association with this compound addiction susceptibility. frontiersin.org Genetically engineered mice and rats expressing variants of the α5 subunit have been used to understand its modulation of α4β2* and α3β4* receptors and its role in this compound dependence. frontiersin.org
Computational Chemistry and Artificial Intelligence in Ligand Design
Computational chemistry and artificial intelligence (AI), particularly machine learning (ML), are transforming the process of identifying and optimizing new therapeutic compounds targeting nAChRs. desertsci.comrsc.org These approaches enhance or replace traditional ligand design methods by leveraging AI models trained on vast datasets of experimental data. desertsci.com
Computational chemistry techniques are integrated into fragment-based drug design (FBDD) approaches for lead identification and modification. pitt.edu AI integrated FBDD platforms utilize deep learning for automated molecule generation and ML-based decision-making models for large-scale virtual screening. pitt.edu Molecular dynamics simulations, often enabled by high-performance computing, are used to understand the structural changes underlying nAChR activation and inform rational drug design. acs.org
Multi-omics Approaches (e.g., Proteomics, Metabolomics) in this compound Biology
Multi-omics approaches, such as genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive overviews of changes occurring at the cellular and molecular levels following exposure to this compound or tobacco products. tobaccoinduceddiseases.org These integrated system biology approaches can be used to correlate effects observed in both in vitro and in vivo models. tobaccoinduceddiseases.org
While the search results did not provide specific detailed research findings on multi-omics studies solely focused on this compound's direct effects on biological systems at the molecular level, the principle of applying these technologies to understand the impact of exposures, including those involving this compound, is highlighted. For example, extracting mRNA and protein data is part of investigating exposure-induced gene expression changes, although inconsistencies in data availability across studies can create gaps. ersnet.org The application of multi-omics is a recognized advanced methodology in toxicology and biology research related to exposures from products containing this compound. tobaccoinduceddiseases.org
Translational Research from Bench to Clinical Application
Translational research in this compound addiction aims to bridge the gap between basic scientific discoveries ("bench") and their application in clinical settings and public health ("bedside" and "trench"). tandfonline.compsu.edunih.govnih.govnih.govresearchgate.net This involves converting experimental results into clinical use and translating basic understanding into new intervention outcomes research. psu.edunih.gov
Translational studies investigate genetic and functional correlates of this compound dependence. nih.govnih.gov For instance, genome-wide association studies (GWAS) and candidate gene studies have identified potential therapeutically relevant gene targets. nih.gov Pharmacogenomic research aims to use genetic variants to predict therapeutic response and improve treatment outcomes. nih.gov
Functional neuroimaging studies have identified key brain structures involved in this compound-dependence phenotypes like craving, impulsivity, and withdrawal. nih.gov Rodent models are then used to dissect the neural circuits involved and understand the mechanisms underlying this compound's effects on brain structure and function. nih.gov Translational studies investigating single-nucleotide polymorphisms (SNPs) in neurotransmitter systems have found their involvement in regulating the reinforcing aspects of this compound in both humans and mouse models. nih.govnih.gov
Translational research also involves the "bedside to bench" approach, where clinical observations inform basic research. nih.gov An example is the study of the insula's role in this compound addiction, which began with observations of stroke patients. nih.gov
Despite advancements, translating basic research findings into approved therapeutic derivatives for this compound dependence remains challenging. unimi.itnih.gov Strategies to improve translation include developing translational centers that group the necessary infrastructure and professionals to facilitate both bench-to-bedside and bedside-to-bench research. nih.gov The systematic translation of evidence-based research findings into practice is considered critical for improving health outcomes. tandfonline.com
Identification of Novel nAChR Ligands and Pharmacological Tools
The identification of novel nAChR ligands and pharmacological tools is crucial for understanding receptor function and developing potential therapeutics. Research in this area focuses on discovering compounds with subtype or stoichiometry selectivity to target specific nAChRs involved in this compound's effects. unimi.itnews-medical.net
Historically, the investigation of naturally occurring compounds like this compound, cytisine, anatoxin-a, and epibatidine (B1211577) has inspired the design and synthesis of structurally related analogs aimed at achieving subtype-selective pharmacological profiles. unimi.it
Current efforts involve identifying ligands that interact at both orthosteric (agonist binding) and allosteric recognition sites on nAChR proteins. unimi.itfrontiersin.org While most existing therapeutics target orthosteric sites, positive and negative allosteric modulators (PAMs and NAMs) are being explored as alternative therapeutic options. unimi.itnih.gov PAMs, which bind at sites distinct from orthosteric sites, may offer pharmaceutical advantages by avoiding direct receptor activation. nih.gov
Novel classes of ligands, such as "silent agonists" that induce desensitization without significant channel opening, are also being investigated, particularly for the α7 receptor subtype. unimi.it Sazetidine A is an example of a silent desensitizer that binds with high affinity to α4β2 nAChRs and shows promise in reducing withdrawal symptoms and this compound self-administration in animal models. frontiersin.org
Peptides and proteins, such as α-conotoxins from marine snails, are also important pharmacological tools for studying nAChRs due to their subtype selectivity. mdpi.commdpi.comresearchgate.net Computer modeling of complexes between conotoxins and nAChRs or acetylcholine-binding proteins (AChBPs) is used to understand subtype selectivity. mdpi.comresearchgate.net AChBPs, which are homologous to the extracellular domain of nAChRs, serve as surrogates for studying ligand binding. news-medical.netanr.fr
The design and development of novel nAChR ligands require accurate mapping of anatomical distribution and functional contribution of various nAChRs, precise understanding of their 3D structure, and structural studies to illustrate drug binding modes. frontiersin.org Advanced techniques like X-ray crystallography and cryo-electron microscopy are contributing to understanding nAChR structure.
The development of subtype-selective ligands, particularly those that can discriminate between nAChR subtypes with subtle differences in subunit composition, remains a key challenge and a focus for future research. news-medical.net
Investigation of Non-Nicotine Constituents and Their Interaction with this compound Effects
Research indicates that non-nicotine components of tobacco smoke significantly contribute to the reinforcing effects of smoking, potentially playing a major role in addiction alongside this compound. nih.govnih.gov Tobacco smoke contains thousands of chemicals, some of which are psychoactive and may enhance tobacco's addiction liability. nih.gov
Studies have explored the interaction between this compound and various non-nicotine constituents. Acetaldehyde (B116499), for instance, has been shown to increase the degree of self-administration in young rats when combined with this compound. europa.eu Some research suggests that acetaldehyde may potentiate the rewarding effects of this compound. europa.eu Additionally, components like monoamine oxidase inhibitors (MAOIs), such as harman (B1672943) and norharman, found in tobacco smoke, can decrease brain levels of monoamine oxidase A and B. europa.eu This inhibition may alter sensitivity to this compound's actions or exert independent behavioral effects by affecting neurotransmitters like dopamine, serotonin (B10506), and noradrenaline. europa.euersnet.org Experimental evidence in animal models suggests that MAO inhibition enhances the reinforcing properties of this compound. ersnet.orgfrontiersin.org
However, preclinical research on the relationship between non-nicotine constituents and abuse liability has yielded mixed results, with some studies highlighting the primary importance of this compound as a determinant of behavior. oup.com While some research indicates that a mixture of minor alkaloids and acetaldehyde with this compound can increase this compound self-administration in rats, other, more extensive studies have not found a significant alteration in this compound self-administration with similar mixtures. oup.com
Investigations into flavorants, such as menthol (B31143), suggest they can influence the appeal and abuse liability of tobacco products. oup.com Flavors can mask the initially aversive aspects of smoking and develop into reinforcing sensory cues. oup.com Preclinical studies also propose that menthol may interact directly with this compound in the central nervous system, potentially altering cholinergic neuron structure and function or this compound pharmacokinetics. oup.com
Studies using denicotinized cigarettes have provided insights into the effects of non-nicotine constituents. In established smokers, non-nicotine aspects of cigarette smoking have demonstrated potent reinforcing effects, sometimes being self-administered more than intravenous this compound. nih.govresearchgate.net Denicotinized smoke has also been shown to alleviate smoking withdrawal symptoms. nih.govresearchgate.net Research suggests that the non-nicotine components can significantly impact withdrawal symptoms and associated brain areas, independently of this compound's effects. nih.govresearcher.life
The interaction between this compound and non-nicotine components is complex and warrants further investigation to fully understand their combined contribution to the reinforcing effects of tobacco products. nih.govnih.gov
Table 10.8.1: Examples of Non-Nicotine Constituents and Proposed Interactions with this compound
| Non-Nicotine Constituent | Proposed Interaction with this compound Effects | Evidence Type | Source |
| Acetaldehyde | Increases this compound self-administration; may potentiate rewarding effects. | Animal Studies | europa.eu |
| Monoamine Oxidase Inhibitors (Harman, Norharman) | Decrease MAO levels, potentially altering sensitivity to this compound or having independent effects; enhance reinforcing properties. | Animal Studies, Biochemical Analysis | europa.euersnet.orgfrontiersin.org |
| Menthol | Influences appeal and abuse liability; may interact directly with this compound in the CNS. | Preclinical Studies | oup.com |
| Sensory Cues (from smoke) | Become reinforcing over time, potentially enhanced by this compound. | Human and Animal Studies | nih.govoup.com |
Q & A
Basic Research Questions
Q. How can the PICOT framework be applied to structure nicotine-related research questions in preclinical and clinical studies?
- Methodological Guidance : Use PICOT (Population, Intervention, Comparison, Outcome, Time) to define key elements. For example:
- Population : Rodent models with chronic this compound exposure.
- Intervention : this compound dose escalation.
- Comparison : Saline control group.
- Outcome : Dopamine receptor density in the nucleus accumbens.
- Time : 12-week exposure period.
- This framework ensures alignment with NIH reporting guidelines for preclinical studies and systematic review methodologies .
Q. What experimental design principles are critical for testing this compound’s neuropharmacological effects?
- Key Steps :
Variable Identification : Independent (this compound dosage), dependent (neurotransmitter levels), and confounding variables (strain-specific metabolic differences).
Hypothesis Formulation : E.g., “Chronic this compound exposure increases β2-nAChR upregulation in the prefrontal cortex compared to acute exposure.”
Control Groups : Include placebo and dose-response cohorts to isolate this compound-specific effects .
Q. How should researchers conduct a literature review to identify gaps in this compound addiction mechanisms?
- Strategy :
- Use databases like PubMed with search terms: “this compound AND (neuroplasticity OR withdrawal) AND (rodent OR human).”
- Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
- Synthesize conflicting findings (e.g., this compound’s anxiolytic vs. anxiogenic effects) to refine research aims .
Advanced Research Questions
Q. How can contradictions in this compound’s dose-dependent effects on cognitive performance be resolved?
- Analytical Approach :
Meta-Analysis : Pool data from studies using standardized cognitive tasks (e.g., Morris water maze).
Subgroup Stratification : Compare outcomes by species, administration route, and abstinence periods.
Mechanistic Validation : Use knock-in rodent models to isolate receptor subtypes (e.g., α4β2 vs. α7-nAChRs) .
Q. What methodologies are optimal for studying this compound’s neurobiological impact during developmental vs. adult stages?
- Experimental Design :
- Longitudinal Studies : Track neurodevelopmental outcomes in adolescent vs. adult exposure cohorts.
- Omics Integration : Pair behavioral assays with transcriptomic profiling (e.g., RNA-seq of hippocampal tissue).
- Ethical Compliance : Adhere to NIH guidelines for developmental toxicity assessments .
Q. How can preclinical this compound studies improve translational validity for human addiction treatment?
- Recommendations :
- Cross-Species Biomarkers : Validate plasma cotinine levels as a proxy for this compound intake in rodents and humans .
- Behavioral Paradigms : Use self-administration models with progressive ratio schedules to assess motivation .
- Data Reprodubility : Share raw datasets and detailed protocols via platforms like Open Science Framework .
Data Analysis and Reporting
Q. What statistical methods address variability in this compound metabolism studies?
- Best Practices :
- Mixed-Effects Models : Account for intra-subject variability in longitudinal designs.
- Power Analysis : Ensure sample sizes detect clinically relevant effect sizes (e.g., ≥20% change in CYP2A6 activity).
- Transparency : Report p-values with confidence intervals and effect sizes per NIH standards .
Q. How should researchers handle conflicting findings in this compound’s role in Parkinson’s disease progression?
- Resolution Framework :
Bias Assessment : Use ROBINS-I tool to evaluate confounding (e.g., smoking history in epidemiological studies).
Mechanistic Studies : Combine electrophysiology (striatal synaptic plasticity) and clinical endpoints (UPDRS scores) .
Consensus Workshops : Engage cross-disciplinary teams to reconcile preclinical and clinical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
